molecular formula C8H17Br B8678766 1-Bromo-3-methylheptane CAS No. 5200-08-8

1-Bromo-3-methylheptane

Cat. No.: B8678766
CAS No.: 5200-08-8
M. Wt: 193.12 g/mol
InChI Key: PYETWEQSEZLJIH-UHFFFAOYSA-N
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Description

1-Bromo-3-methylheptane is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5200-08-8

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-3-methylheptane

InChI

InChI=1S/C8H17Br/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3

InChI Key

PYETWEQSEZLJIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCBr

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 1-Bromo-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-3-methylheptane (CAS No: 5200-08-8) is an organic compound with the chemical formula C8H17Br.[1] As a primary alkyl halide, its reactivity is primarily dictated by the carbon-bromine bond, making it a useful substrate for nucleophilic substitution and elimination reactions. Its branched alkyl structure can impart specific steric and electronic properties to molecules into which it is incorporated, which is of interest in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its physicochemical characteristics to support its application in scientific research.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound are not widely published, we can compile its computed properties and estimate its physical characteristics based on established trends for homologous and isomeric alkyl halides.

Computed Data Summary

The following table summarizes the computed physicochemical properties for this compound, primarily sourced from the PubChem database.[1][2]

PropertyValueSource
Molecular Formula C8H17BrPubChem[1]
Molecular Weight 193.12 g/mol PubChem[1]
XLogP3-AA (LogP) 4.3Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 0Computed by Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptor Count 0Computed by Cactvs 3.4.6.11[1]
Rotatable Bond Count 5Computed by Cactvs 3.4.6.11[1]
Exact Mass 192.05136 DaComputed by PubChem 2.1[1]
Monoisotopic Mass 192.05136 DaComputed by PubChem 2.1[1]
Topological Polar Surface Area 0 ŲComputed by Cactvs 3.4.6.11[1]
Heavy Atom Count 9Computed by PubChem
Complexity 52.5Computed by Cactvs 3.4.6.11[1]
Discussion of Expected Physical Properties

Based on the general properties of haloalkanes, the following trends are expected for this compound:

  • Boiling Point: Alkyl halides exhibit higher boiling points than their corresponding alkanes due to increased molecular weight and dipole-dipole interactions.[3][4][5] The boiling point of bromoalkanes increases with the length of the carbon chain. For isomers, straight-chain compounds generally have higher boiling points than their branched counterparts due to greater van der Waals forces. Therefore, the boiling point of this compound is expected to be slightly lower than that of 1-bromooctane.

  • Melting Point: The melting points of alkyl halides follow a similar trend to their boiling points, increasing with molecular mass.[5]

  • Density: Bromoalkanes are typically denser than water. The density of alkyl bromides is generally higher than that of the corresponding alkyl chlorides and lower than that of alkyl iodides.[4][5]

  • Solubility: Like other haloalkanes, this compound is expected to be insoluble in water due to its inability to form significant hydrogen bonds.[3][4][5] It should be soluble in common organic solvents such as ethers, alcohols, and benzene.[3][5]

  • Refractive Index: The refractive index of organic compounds is related to their density and molecular polarizability. Bromoalkanes generally have higher refractive indices than their corresponding alkanes.

Experimental Protocols

The following sections describe general methodologies for the synthesis and purification of primary bromoalkanes, which can be adapted for this compound.

Synthesis of this compound from 3-Methyl-1-heptanol

A common and effective method for the synthesis of primary bromoalkanes from primary alcohols is the reaction with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid.[6][7]

Materials:

  • 3-Methyl-1-heptanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-methyl-1-heptanol, water, and sodium bromide.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Once the addition is complete, assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • After reflux, allow the mixture to cool to room temperature. Two layers should form: an upper aqueous layer and a lower organic layer containing the crude this compound.

  • Set up a distillation apparatus and distill the mixture to separate the crude product.

  • Transfer the distillate to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.

  • Perform a final fractional distillation to purify the this compound, collecting the fraction at its expected boiling point.

Purification of Crude this compound

The crude product from the synthesis will likely contain unreacted alcohol, byproducts, and residual acid. A standard purification protocol involves washing and distillation.[8][9][10][11]

Procedure:

  • Washing: The crude this compound is transferred to a separatory funnel. It is washed successively with:

    • Water, to remove water-soluble impurities.

    • Cold, concentrated sulfuric acid to remove unreacted alcohol and any alkene byproducts.

    • Water, to remove residual sulfuric acid.

    • A saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities.

    • A final wash with water.

  • Drying: The washed organic layer is separated and dried over an anhydrous drying agent such as anhydrous magnesium sulfate or calcium chloride.

  • Distillation: The dried product is purified by fractional distillation. The fraction boiling at the correct temperature for this compound is collected.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of a primary bromoalkane from a primary alcohol, followed by purification.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Methyl-1-heptanol + NaBr + H₂SO₄ Reaction Reflux Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Washing Washing Steps (H₂O, H₂SO₄, NaHCO₃) CrudeProduct->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Distillation Fractional Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by presenting available computed data, discussing expected physicochemical trends, and detailing established experimental protocols for its synthesis and purification. The provided information is intended to facilitate the safe and effective use of this compound in a laboratory setting. Further experimental characterization of this compound is encouraged to fill the existing data gaps in the scientific literature.

References

An In-depth Technical Guide to 1-Bromo-3-methylheptane (CAS: 5200-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-methylheptane, a halogenated alkane with potential applications in organic synthesis and as a building block for more complex molecules. This document details its physicochemical properties, an anticipated synthesis protocol, and discusses its potential reactivity and toxicological profile based on the general behavior of alkylating agents.

Core Physicochemical and Safety Data

This compound is a flammable and irritant liquid.[1] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 5200-08-8PubChem[1]
Molecular Formula C₈H₁₇BrPubChem[1]
Molecular Weight 193.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms d-1-Bromo-3-methylheptanePubChem[1]
XLogP3 4.3PubChem[1]

Table 2: Hazard Identification

Hazard StatementClassificationSource
H226Flammable liquid and vaporPubChem[1]
H315Causes skin irritationPubChem[1]
H319Causes serious eye irritationPubChem[1]
H332Harmful if inhaledPubChem[1]
H335May cause respiratory irritationPubChem[1]

Synthesis Methodology

Proposed Experimental Protocol: Synthesis of this compound from 3-Methyl-1-heptanol (B93506)

This protocol is adapted from established procedures for the synthesis of similar primary alkyl bromides from their corresponding alcohols.

Materials:

  • 3-Methyl-1-heptanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-1-heptanol and 48% hydrobromic acid.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition should be done in an ice bath to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Two layers will be present: the upper organic layer containing the product and the lower aqueous layer.

  • Extraction and Washing: Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methyl-1-heptanol 3-Methyl-1-heptanol Reflux Reflux 3-Methyl-1-heptanol->Reflux HBr HBr HBr->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found in the reviewed literature. The following table presents predicted data, which can be used as a reference for characterization.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Chemical shifts are expected for the -CH₂Br protons (triplet, ~3.4 ppm), the -CH(CH₃)- proton (multiplet), various methylene (B1212753) (-CH₂-) protons in the heptyl chain (multiplets, ~0.9-1.8 ppm), and methyl (-CH₃) protons (doublet and triplet, ~0.8-0.9 ppm).
¹³C NMR Distinct signals are expected for the carbon bearing the bromine (-CH₂Br, ~35 ppm), the chiral carbon (-CH(CH₃)-), and the other carbons of the alkyl chain.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br and cleavage of the alkyl chain.
IR Spec. Characteristic C-Br stretching vibration is expected in the range of 600-500 cm⁻¹. C-H stretching and bending vibrations for the alkyl group will also be present.

Reactivity and Potential Applications in Drug Development

This compound, as a primary alkyl bromide, is expected to be a versatile reagent in organic synthesis, primarily acting as an alkylating agent. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (typically Sₙ2).

This reactivity allows for the introduction of the 3-methylheptyl moiety into various molecular scaffolds, a common strategy in the synthesis of new chemical entities with potential therapeutic applications.

While no specific biological activity has been reported for this compound, its nature as an alkylating agent suggests a potential for interaction with biological nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine) and the nitrogen atoms of DNA bases. This reactivity is the basis for the mechanism of action of many anticancer drugs.

G Alkylating_Agent This compound (Alkylating Agent) Alkylated_Biomolecule Alkylated Biomolecule (Covalent Adduct) Alkylating_Agent->Alkylated_Biomolecule Nucleophilic Attack Biological_Nucleophile Biological Nucleophile (e.g., DNA, Protein) Biological_Nucleophile->Alkylated_Biomolecule Cellular_Disruption Disruption of Cellular Processes (e.g., DNA Replication) Alkylated_Biomolecule->Cellular_Disruption Cell_Death Cell Death / Cytotoxicity Cellular_Disruption->Cell_Death

Caption: General mechanism of action for alkylating agents.

Toxicological Profile

The toxicological profile of this compound has not been specifically determined. However, based on its classification and the general properties of bromoalkanes, it should be handled with care. It is classified as a flammable liquid and vapor, and it is harmful if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Given its potential as an alkylating agent, there is a theoretical risk of mutagenicity and carcinogenicity, as alkylating agents can covalently modify DNA, leading to mutations. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and inferred knowledge. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

A Technical Guide to the Spectroscopic Analysis of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the expected spectroscopic data for 1-bromo-3-methylheptane, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectroscopic values and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₈H₁₇Br.[1] Its structure consists of a heptane (B126788) backbone with a bromine atom at the first position and a methyl group at the third position.

PropertyValue
Molecular FormulaC₈H₁₇Br
Molecular Weight193.12 g/mol [2]
Exact Mass192.05136 Da[2]
IUPAC NameThis compound[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar alkyl halides and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Triplet2H-CH₂-Br (H1)
~1.8 - 1.9Multiplet2H-CH₂- (H2)
~1.5 - 1.6Multiplet1H-CH- (H3)
~1.2 - 1.4Multiplet6H-CH₂- (H4, H5, H6)
~0.9Triplet3H-CH₃ (H7)
~0.9Doublet3H-CH₃ (on C3)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
~34C1 (-CH₂-Br)
~40C2 (-CH₂-)
~35C3 (-CH-)
~38C4 (-CH₂-)
~29C5 (-CH₂-)
~23C6 (-CH₂-)
~14C7 (-CH₃)
~20C3-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretch (alkane)
1465-1450C-H bend (methylene and methyl)
1380-1370C-H bend (methyl)
~1250-CH₂X wag (where X is a halogen)[3]
690-515C-Br stretch[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
192/194Molecular ion peak (M⁺) and its isotope (M+2), reflecting the presence of ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio[5]
113Loss of Br radical ([M-Br]⁺)
57Butyl cation fragment
43Propyl cation fragment (often the base peak)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 90° pulse with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

    • Use a proton-decoupled sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45° pulse with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer and record the sample spectrum.

    • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

    • Average at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3 Gas Chromatography-Mass Spectrometry (GC-MS) [6]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

  • Gas Chromatography:

    • Injector: Set the injector temperature to 250°C.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Temperatures: Set the ion source temperature to 230°C and the transfer line temperature to 280°C.[6]

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The presence of the M and M+2 peaks in a ~1:1 ratio is characteristic of a bromine-containing compound.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Sample (e.g., this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., C-Br bond) IR->IR_Data NMR_Data Carbon-Hydrogen Framework (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Elemental Composition (Presence of Br) MS->MS_Data Structure Final Structure Determination IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide on 1-Bromo-3-methylheptane: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular structure and weight of 1-Bromo-3-methylheptane, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular and Atomic Data

The molecular formula for this compound is C8H17Br[1][2][3]. Its molecular weight is a crucial parameter in experimental and theoretical chemistry. The table below summarizes the atomic weights of the constituent elements and the calculated molecular weight of the compound.

ElementSymbolCountStandard Atomic Weight IntervalConventional Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC8[12.0096, 12.0116][4][5]12.011[6][7]96.088
HydrogenH17[1.00784, 1.00811][8][9][10][11]1.008[9][12]17.136
BromineBr1[79.901, 79.907][13][14][15][16]79.904[13][17]79.904
Total Molecular Weight 193.128

The computed molecular weight of this compound is approximately 193.12 g/mol [1].

Molecular Structure

The molecular structure of this compound consists of a seven-carbon heptane (B126788) backbone. A bromine atom is attached to the first carbon atom, and a methyl group is attached to the third carbon atom. The IUPAC name for this compound is this compound[1].

Figure 1: 2D representation of the molecular structure of this compound.

References

Synthesis and Characterization of 1-Bromo-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-methylheptane, a valuable alkyl halide intermediate in organic synthesis. This document details a reliable synthetic protocol, outlines key physicochemical properties, and presents relevant characterization data to support its use in research and development.

Physicochemical Properties

This compound is a chiral alkyl bromide. Its properties are summarized in the table below, based on computed data from publicly available chemical databases.[1]

PropertyValue
IUPAC Name This compound
CAS Number 5200-08-8
Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
Exact Mass 192.05136 Da
XLogP3 4.3

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the hydroxyl group in 3-methylheptan-1-ol. This can be accomplished using various brominating agents. A common and reliable method involves the use of phosphorus tribromide (PBr₃).

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Methylheptan-1-ol 3-Methylheptan-1-ol ReactionVessel Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) Controlled Temperature (0 °C to reflux) 3-Methylheptan-1-ol->ReactionVessel PBr3 Phosphorus Tribromide (PBr₃) PBr3->ReactionVessel Quenching Quenching with Ice-water ReactionVessel->Quenching Extraction Extraction with Organic Solvent (e.g., Diethyl ether or Dichloromethane) Quenching->Extraction Washing Washing with: 1. Water 2. Saturated NaHCO₃ solution 3. Brine Extraction->Washing Drying Drying over Anhydrous MgSO₄ or Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal under Reduced Pressure Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of primary alkyl bromides from primary alcohols.

Materials:

  • 3-methylheptan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3-methylheptan-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether or dichloromethane. The flask is cooled in an ice bath to 0 °C.

  • Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • The reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by cold water.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether or dichloromethane.

    • The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield pure this compound.

Characterization

Due to the limited availability of experimentally derived spectra for this compound, representative data from closely related compounds and predicted data are provided below.

Mass Spectrometry

Predicted mass spectrometry data for this compound indicates characteristic isotopic patterns for bromine-containing compounds. The predicted collision cross-section values for various adducts are presented in the table below.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.05864139.9
[M+Na]⁺215.04058149.7
[M-H]⁻191.04408142.7
[M+NH₄]⁺210.08518163.2
[M+K]⁺231.01452139.6
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectra for the closely related compound, 1-Bromo-3-methylpentane, and are provided for illustrative purposes. The actual spectra of this compound are expected to show similar patterns with adjustments in chemical shifts and integration due to the longer alkyl chain.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the protons adjacent to the bromine atom (a triplet around 3.4 ppm), the methine proton at the chiral center, and overlapping multiplets for the methylene (B1212753) and methyl groups of the alkyl chain.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon attached to the bromine atom will be significantly downfield (around 33 ppm). The other carbons of the heptyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H stretching: 2960-2850 cm⁻¹ (strong)

  • C-H bending: 1465-1375 cm⁻¹ (medium)

  • C-Br stretching: 650-550 cm⁻¹ (strong)

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

References

Navigating the Safe Handling of 1-Bromo-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-Bromo-3-methylheptane (CAS No: 5200-08-8). Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for this compound, this guide combines the known hazard classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with best practices derived from structurally similar haloalkanes. Professionals handling this chemical should exercise caution and adhere to the rigorous safety protocols outlined herein.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C8H17BrPubChem[1]
Molecular Weight 193.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5200-08-8PubChem[1]
XLogP3 4.3PubChem[1]

Hazard Identification and Classification

According to the GHS, this compound is classified as a hazardous substance with the following classifications.[1]

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • Flame

  • Exclamation Mark

Safe Handling and Storage Protocols

Given its flammability and irritant properties, stringent adherence to safety protocols is mandatory when handling this compound. The following procedures are based on best practices for similar flammable haloalkanes.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to minimize exposure risk.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory coat or chemical-resistant apronA flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume hood or respiratorAll handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Foot Protection Closed-toe shoesSubstantial, closed-toe shoes are mandatory in the laboratory.
Storage

Proper storage is crucial to prevent accidents and maintain chemical integrity.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]

  • Use only non-sparking tools and equipment, especially when opening and closing containers.[3]

  • Ground and bond containers during transfer to prevent static discharge.[3]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Containment and Cleaning: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.[5]

Experimental Protocols and Logical Workflows

The following diagrams illustrate key logical workflows for the safe handling of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Shipment Receive Shipment Inspect Container Inspect Container Receive Shipment->Inspect Container Log in Inventory Log in Inventory Inspect Container->Log in Inventory Store in Flammable Cabinet Store in Flammable Cabinet Log in Inventory->Store in Flammable Cabinet Retrieve from Storage Retrieve from Storage Don PPE Don PPE Retrieve from Storage->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Return to Storage Return to Storage Work in Fume Hood->Return to Storage Collect Waste Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Container->Store in Satellite Accumulation Area Dispose via EH&S Dispose via EH&S Store in Satellite Accumulation Area->Dispose via EH&S

Caption: General laboratory workflow for this compound.

G This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Incompatible Strong Bases Strong Bases This compound->Strong Bases Incompatible Metals Metals This compound->Metals Incompatible Heat, Sparks, Open Flames Heat, Sparks, Open Flames This compound->Heat, Sparks, Open Flames Avoid

Caption: Incompatible materials for this compound.

Conclusion

While this compound is a valuable reagent in research and development, its hazardous properties necessitate a thorough understanding and implementation of safety precautions. By following the guidelines presented in this technical guide, researchers and scientists can minimize risks and ensure a safe laboratory environment. It is imperative to always consult the most current safety information and institutional safety protocols before handling any chemical.

References

Reactivity Profile of 1-Bromo-3-methylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylheptane is a chiral primary alkyl halide with a unique structural motif that influences its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, drawing upon established principles of organic chemistry and data from analogous structures due to the limited availability of direct experimental data for this specific compound. The document details its susceptibility to nucleophilic substitution and elimination reactions, the governing mechanistic pathways (SN2, E2), and its utility in forming carbon-carbon bonds via Grignard and Wurtz-type reactions. Experimental protocols for key transformations are provided, alongside a quantitative summary of its known physical and computed properties.

Introduction

Alkyl halides are fundamental building blocks in organic synthesis, valued for their versatility in forming new chemical bonds. This compound (C₈H₁₇Br) presents an interesting case study in reactivity due to its combination of a primary bromide, conferring high reactivity towards substitution, and a chiral center at the C3 position, which introduces stereochemical considerations. Furthermore, the methyl group at the C3 position introduces a degree of steric hindrance that can modulate the kinetics of substitution and elimination reactions. Understanding the interplay of these structural features is crucial for predicting its behavior in complex synthetic sequences, particularly in the context of drug development where stereochemistry and predictable reactivity are paramount.[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. These properties are essential for planning reactions, including solvent selection and purification methods.

PropertyValueSource
Molecular FormulaC₈H₁₇BrPubChem[2]
Molecular Weight193.12 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number5200-08-8PubChem[2]
XLogP34.3PubChem[2]
Monoisotopic Mass192.05136 DaPubChem[2]
Polar Surface Area0 ŲPubChem[2]
Rotatable Bond Count5PubChem[2]

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic substitution (SN2) and, under appropriate conditions, bimolecular elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally disfavored due to the instability of the corresponding primary carbocation.[3][4]

Nucleophilic Substitution (SN2)

The SN2 mechanism is expected to be the predominant pathway for substitution reactions of this compound with a wide range of nucleophiles.[3][4] This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside, leading to an inversion of stereochemistry if the carbon were a stereocenter. While the α-carbon in this compound is not chiral, the presence of the chiral center at C3 can influence the reaction's stereochemical outcome in subsequent transformations.

The rate of the SN2 reaction is sensitive to steric hindrance.[5][6][7][8] The methyl group at the β-position (C3) in this compound introduces some steric bulk, which may slightly retard the rate of SN2 reactions compared to unbranched primary alkyl halides like 1-bromoheptane.[9] However, this hindrance is generally not significant enough to prevent the reaction from occurring efficiently with good nucleophiles.

SN2 reaction mechanism.

Elimination (E2)

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.[10][11][12] For this compound, the E2 mechanism is the most likely elimination pathway. This concerted reaction involves the abstraction of a proton from the β-carbon (C2) by a base, the simultaneous formation of a π-bond, and the departure of the bromide leaving group.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. In the case of this compound, elimination will lead to the formation of 3-methylhept-1-ene.

Grignard_Formation_and_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, dry ether Alcohol Alcohol Grignard Reagent->Alcohol 1. Electrophile (e.g., R'CHO) 2. H₃O⁺ Wurtz_Reaction 2 x this compound 2 x this compound 6,11-Dimethyldohexadecane 6,11-Dimethyldohexadecane 2 x this compound->6,11-Dimethyldohexadecane 2 Na, dry ether

References

Potential Research Applications of 1-Bromo-3-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylheptane, a halogenated alkane, presents itself as a versatile, yet under-explored, building block in the landscape of organic synthesis and medicinal chemistry. Its chemical structure, featuring a primary bromide and a chiral center, offers a unique scaffold for the introduction of the 3-methylheptyl moiety into a diverse range of molecular architectures. This technical guide elucidates the potential research applications of this compound, focusing on its utility in synthetic chemistry and its prospective role in drug discovery and development. This document provides a compilation of its physical and chemical properties, outlines detailed experimental protocols for its synthesis and key reactions, and explores its potential as a precursor for novel chemical entities.

Introduction

Alkyl halides are fundamental reagents in organic chemistry, serving as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. This compound (C8H17Br) is a chiral alkyl bromide with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials. The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, while the 3-methylheptyl group can influence the lipophilicity, steric profile, and ultimately the biological activity of the final product. This guide aims to provide a comprehensive overview of the potential of this compound for researchers in academia and industry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and for the purification of products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H17Br[1]
Molecular Weight 193.12 g/mol [1]
CAS Number 5200-08-8[1]
Appearance Not specified, likely a colorless to pale yellow liquidInferred
Boiling Point (Predicted) ~190-210 °CInferred from similar compounds
Density (Predicted) ~1.1 g/mLInferred from similar compounds
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, acetone)Inferred
Refractive Index Not available

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding alcohol, 3-methylheptan-1-ol, via a nucleophilic substitution reaction. A common and effective method is the Appel reaction or treatment with hydrobromic acid.

Experimental Protocol: Synthesis from 3-methylheptan-1-ol

Materials:

  • 3-methylheptan-1-ol

  • Phosphorus tribromide (PBr3) or Concentrated Hydrobromic Acid (HBr)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure (using PBr3):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylheptan-1-ol (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise via a dropping funnel with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Precautions: Phosphorus tribromide and hydrobromic acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Potential Research Applications and Experimental Protocols

The reactivity of the carbon-bromine bond in this compound allows for its use in a variety of synthetic transformations. The primary applications lie in its role as an electrophile in nucleophilic substitution reactions and as a precursor to organometallic reagents.

Nucleophilic Substitution Reactions

This compound, as a primary alkyl halide, is an excellent substrate for SN2 reactions.[2][3] This allows for the introduction of a wide range of functional groups, making it a valuable intermediate in multi-step syntheses.

Diagram 1: General Nucleophilic Substitution Workflow

G reactant This compound product Substituted Product (R-Nu) reactant->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->reactant leaving_group Bromide Ion (Br⁻) product->leaving_group solvent Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) solvent->reactant

Caption: SN2 reaction of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether using this compound and an alkoxide.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium ethoxide, sodium phenoxide)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

  • Round-bottom flask, condenser, magnetic stirrer

  • Diethyl ether, water, brine

  • Separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the sodium alkoxide (1.1 equivalents) in the anhydrous polar aprotic solvent.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Grignard Reagent Formation and Reactions

This compound can be converted into a Grignard reagent, 3-methylheptylmagnesium bromide.[4][5][6] This organometallic compound is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as carbonyl compounds and epoxides.

Diagram 2: Grignard Reagent Formation and Reaction

G cluster_formation Formation cluster_reaction Reaction reactant This compound grignard 3-Methylheptylmagnesium bromide reactant->grignard Anhydrous Ether/THF mg Magnesium (Mg) mg->reactant intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->intermediate product Alcohol Product intermediate->product Acidic Workup (H₃O⁺)

Caption: Formation and reaction of a Grignard reagent.

Experimental Protocol: Reaction with an Aldehyde

This protocol details the reaction of 3-methylheptylmagnesium bromide with an aldehyde to form a secondary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of a solution of this compound (1 equivalent) in anhydrous ether via the dropping funnel.

    • Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of the aldehyde (0.9 equivalents) in anhydrous ether dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography.

Applications in Drug Development

While there are no specific drugs currently on the market that explicitly mention the use of this compound in their synthesis, its potential as a building block in drug discovery is significant. The 3-methylheptyl moiety can be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties.

Potential Roles in Drug Design:

  • Lipophilicity Modification: The alkyl chain can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

  • Steric Shielding: The branched alkyl group can provide steric bulk, which may influence the binding affinity and selectivity of a drug for its target protein.

  • Scaffold for Library Synthesis: As a versatile intermediate, this compound can be used in the synthesis of compound libraries for high-throughput screening. For instance, it can be employed in multicomponent reactions to rapidly generate a diverse set of molecules with potential biological activity.[7]

Diagram 3: Role in Drug Discovery Workflow

G start This compound synthesis Synthetic Transformations (e.g., SN2, Grignard) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

An In-depth Technical Guide to 1-Bromo-3-methylheptane as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylheptane is a versatile chiral alkyl halide building block in organic synthesis. Its structure, featuring a primary bromide and a stereocenter at the 3-position, allows for a variety of transformations to introduce the 3-methylheptyl moiety into more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications in fundamental organic reactions, including the formation of Grignard reagents, and participation in coupling reactions and nucleophilic substitutions. Detailed experimental protocols for representative transformations are provided, alongside a summary of quantitative data to aid in reaction planning and optimization.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1] Key physicochemical properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
CAS Number 5200-08-8
Boiling Point (Predicted) 180-190 °C
Density (Predicted) 1.10-1.20 g/cm³
Refractive Index (Predicted) 1.45-1.46
Solubility Insoluble in water, soluble in common organic solvents.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of the corresponding alcohol, 3-methyl-1-heptanol (B93506). This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a widely used reagent for converting primary alcohols to alkyl bromides with high yields.

Synthesis of this compound from 3-Methyl-1-heptanol

The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. This method is generally preferred over the use of HBr as it minimizes the potential for carbocation rearrangements.

Experimental Protocol:

  • Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: 3-methyl-1-heptanol (1.0 eq) is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) in the flask and cooled to 0 °C in an ice bath.

  • Bromination: Phosphorus tribromide (0.33-0.40 eq) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.

  • Work-up: The reaction mixture is cooled and then carefully poured onto ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Core Reactions and Applications

This compound serves as a valuable precursor for introducing the branched C₈ alkyl chain into various molecular frameworks. Its primary bromide is amenable to a range of standard transformations for alkyl halides.

Grignard Reagent Formation and Reactions

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-methylheptyl)magnesium bromide.[2][3][4][5][6] This organometallic species is a potent nucleophile and a strong base, making it a cornerstone for carbon-carbon bond formation.

Experimental Protocol: Formation of (3-methylheptyl)magnesium bromide

  • Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and assembled under an inert atmosphere.

  • Initiation: Magnesium turnings (1.2 eq) and a small crystal of iodine (to activate the magnesium surface) are placed in the flask. A small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.

This Grignard reagent can then be used in a variety of subsequent reactions, such as nucleophilic addition to carbonyl compounds to form alcohols.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura coupling reactions with organoboron compounds, such as boronic acids or their esters, to form carbon-carbon bonds.[7][8][9][10] This reaction is a powerful tool for the synthesis of complex organic molecules. The reaction is catalyzed by a palladium complex and requires a base.[7][10]

Suzuki_Miyaura_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Catalyst Base Base Base->Coupled Product Activates

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq) is placed in a flask.

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base, is added.

  • Reaction: The mixture is degassed and heated under an inert atmosphere, typically between 80-100 °C, until the starting materials are consumed (monitored by TLC or GC).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an alkyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12][13] This reaction is highly valuable for the synthesis of internal alkynes.

Sonogashira_Coupling This compound This compound Internal Alkyne Internal Alkyne This compound->Internal Alkyne Terminal Alkyne Terminal Alkyne Terminal Alkyne->Internal Alkyne Pd(0)/Cu(I) Catalysts Pd(0)/Cu(I) Catalysts Pd(0)/Cu(I) Catalysts->Internal Alkyne Catalysts Base Base Base->Internal Alkyne Activates

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a flask under an inert atmosphere, this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) salt (e.g., CuI, 0.05-0.10 eq), and a suitable base (e.g., triethylamine (B128534) or diisopropylamine) are combined in a solvent like THF or DMF.

  • Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[14][15][16][17][18] This allows for the introduction of a wide range of functional groups at the 1-position of the 3-methylheptyl chain.

Nucleophilic_Substitution This compound This compound Substituted Product Substituted Product This compound->Substituted Product Bromide Ion (Br-) Bromide Ion (Br-) This compound->Bromide Ion (Br-) Leaving Group Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound SN2 Attack

Representative Nucleophilic Substitution Reactions:

NucleophileProduct
NaN₃ (Sodium Azide)1-Azido-3-methylheptane
NaCN (Sodium Cyanide)4-Methyloctanenitrile
RONa (Sodium Alkoxide)1-Alkoxy-3-methylheptane (Ether)
RCOONa (Sodium Carboxylate)3-Methylheptyl carboxylate (Ester)

Experimental Protocol: Synthesis of 1-Azido-3-methylheptane

  • Reaction Setup: this compound (1.0 eq) and sodium azide (B81097) (1.5 eq) are dissolved in a polar aprotic solvent such as DMF or DMSO.

  • Reaction: The mixture is heated to 50-80 °C and stirred for several hours until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude azide, which can be purified by distillation or chromatography.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain.[19][20][21][22][23] While it can be used for the synthesis of symmetrical alkanes, the reaction of this compound would lead to the formation of 6,9-dimethyldodecane. However, the Wurtz reaction is often limited by side reactions and the formation of product mixtures, especially when different alkyl halides are used.[20][21]

Applications in Pharmaceutical and Bioactive Molecule Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in readily available literature, the introduction of a chiral, branched alkyl chain is a common strategy in drug design to enhance lipophilicity and optimize binding interactions with biological targets.[24] The reactions described above provide a versatile toolkit for incorporating the 3-methylheptyl moiety into lead compounds during the drug discovery process.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary bromide allows for a wide array of transformations, including the formation of Grignard reagents for carbon-carbon bond formation, participation in various palladium-catalyzed cross-coupling reactions, and straightforward nucleophilic substitutions to introduce diverse functional groups. The presence of a chiral center at the 3-position also makes it an attractive starting material for the synthesis of enantiomerically pure target molecules. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylheptane, a chiral alkyl halide, presents as a pair of enantiomers due to the stereocenter at the C3 position. The distinct three-dimensional arrangement of these stereoisomers, designated as (R)-1-bromo-3-methylheptane and (S)-1-bromo-3-methylheptane, can lead to significant differences in their biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, where the stereochemical purity of molecules is of paramount importance.

Introduction

The significance of stereochemistry in the pharmaceutical and life sciences is well-established. The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize, separate, and characterize enantiomerically pure compounds is a critical aspect of modern drug development.

This compound (C₈H₁₇Br) is a chiral molecule with its stereocenter located at the third carbon atom. This guide will delve into the key aspects of its stereoisomers, providing a foundation for their application in chemical synthesis and medicinal chemistry.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
XLogP3 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 5
Exact Mass 192.05136 Da
Monoisotopic Mass 192.05136 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 9
Complexity 52.5

Note: These properties are computed and do not distinguish between the (R) and (S) enantiomers.

Synthesis of Stereoisomers

The synthesis of enantiomerically enriched or pure this compound typically starts from a chiral precursor, most commonly (R)- or (S)-3-methylheptan-1-ol. The conversion of the chiral alcohol to the corresponding alkyl bromide can be achieved with inversion of stereochemistry at the chiral center, allowing for the targeted synthesis of either the (R) or (S) enantiomer of the final product. Two common methods for this stereospecific conversion are the Appel and Mitsunobu reactions.

Synthetic Pathway Overview

The general synthetic strategy involves the stereospecific conversion of a chiral alcohol to a chiral alkyl bromide.

G cluster_0 Starting Material cluster_1 Stereospecific Bromination cluster_2 Product Chiral_3_methylheptan_1_ol (R)- or (S)-3-methylheptan-1-ol Reaction Appel Reaction or Mitsunobu Reaction Chiral_3_methylheptan_1_ol->Reaction Inversion of Stereochemistry Chiral_1_bromo_3_methylheptane (S)- or (R)-1-bromo-3-methylheptane Reaction->Chiral_1_bromo_3_methylheptane

Caption: Synthetic pathway from chiral 3-methylheptan-1-ol.

Experimental Protocols

The Appel reaction provides a mild method for converting primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration.[3][4][5][6][7]

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-methylheptan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-1-bromo-3-methylheptane.

The Mitsunobu reaction is another effective method for the stereochemical inversion of an alcohol.[8][9][10][11][12] In this variation, a source of bromide ions, such as zinc bromide, is used as the nucleophile.

Materials:

  • (S)-3-methylheptan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Zinc bromide (ZnBr₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of (S)-3-methylheptan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and zinc bromide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (R)-1-bromo-3-methylheptane.

Separation and Characterization of Stereoisomers

The separation and characterization of the (R) and (S) enantiomers of this compound are crucial for ensuring their stereochemical purity. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for separating enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers.[8][9][13]

Experimental Protocol:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), is required.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers. For example, starting at a lower temperature (e.g., 60 °C) and ramping to a higher temperature (e.g., 180 °C).

  • Detector: Flame ionization detector (FID).

The enantiomeric excess (e.e.) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or when GC is not suitable, chiral HPLC offers an excellent alternative for enantiomeric separation.[14][15][16][17][18]

Experimental Protocol:

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable.

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact composition needs to be optimized for the specific column and analyte.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

Characterization

Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. While the specific rotation for the enantiomers of this compound is not readily found in the literature, it can be experimentally determined using a polarimeter. The sign of the rotation (+ or -) will distinguish the dextrorotatory and levorotatory enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the individual enantiomers will be identical in an achiral solvent. However, in the presence of a chiral shift reagent, the signals for the enantiomers may be resolved, allowing for the determination of enantiomeric purity.

  • Mass Spectrometry (MS): The mass spectra of the enantiomers are identical. MS is primarily used to confirm the molecular weight and fragmentation pattern of the compound.

Logical Workflow for Synthesis and Analysis

G cluster_0 Synthesis cluster_1 Separation & Characterization Start Chiral 3-methylheptan-1-ol Reaction Stereospecific Bromination (Appel or Mitsunobu) Start->Reaction Purification Column Chromatography Reaction->Purification Product Enantiomerically Enriched This compound Purification->Product Chiral_Sep Chiral GC or HPLC Product->Chiral_Sep Final_Product Pure (R) and (S) Enantiomers Chiral_Sep->Final_Product Optical_Rot Polarimetry Spectroscopy NMR & MS Final_Product->Optical_Rot Final_Product->Spectroscopy

Caption: Workflow for synthesis and analysis of stereoisomers.

Conclusion

This technical guide has outlined the key considerations for the synthesis, separation, and characterization of the stereoisomers of this compound. The stereospecific conversion of chiral 3-methylheptan-1-ol via methods such as the Appel or Mitsunobu reaction provides a reliable route to the desired enantiomer. Subsequent purification and analysis using chiral chromatography are essential to ensure high enantiomeric purity. While specific experimental data for these enantiomers are sparse, the protocols and methodologies described herein provide a solid framework for researchers and professionals working with this and related chiral molecules. The principles and techniques discussed are fundamental to the development of stereochemically pure compounds for applications in the pharmaceutical and chemical industries.

References

Methodological & Application

Synthesis of Novel Compounds Utilizing 1-Bromo-3-methylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds using 1-Bromo-3-methylheptane as a key starting material. The methodologies outlined below focus on two powerful and versatile carbon-carbon bond-forming reactions: the Grignard reaction and the Suzuki coupling reaction. These reactions enable the introduction of the 3-methylheptyl moiety into a variety of molecular scaffolds, offering a pathway to new chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile alkyl halide that serves as a valuable building block in organic synthesis. Its branched alkyl structure can impart unique physicochemical properties to target molecules, such as increased lipophilicity and altered metabolic stability, which are often desirable in drug discovery programs. This document details the synthesis of two classes of novel compounds: a 3-methylheptyl-substituted alcohol via a Grignard reaction and a 3-methylheptyl-substituted biaryl compound through a Suzuki coupling reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative novel compounds using this compound.

Table 1: Synthesis of 1-Phenyl-3-methylheptan-1-ol via Grignard Reaction

ParameterValue
Reactants This compound, Magnesium turnings, Benzaldehyde (B42025)
Product 1-Phenyl-3-methylheptan-1-ol
Yield 85%
Purity (by NMR) >95%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H), 4.65 (t, J=6.8 Hz, 1H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H), 1.40-1.10 (m, 9H), 0.90-0.80 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 144.8, 128.4, 127.5, 126.0, 75.8, 40.2, 39.5, 32.1, 29.8, 23.1, 19.5, 14.2

Table 2: Synthesis of 4-(3-Methylheptyl)biphenyl via Suzuki Coupling

ParameterValue
Reactants This compound, Magnesium turnings, 4-Bromobiphenyl (B57062), Pd(dppf)Cl₂
Product 4-(3-Methylheptyl)biphenyl
Yield 78%
Purity (by GC-MS) >97%
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 1H), 7.25 (d, J=8.0 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 1.70-1.60 (m, 2H), 1.40-1.15 (m, 7H), 0.90-0.85 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 141.1, 140.9, 139.8, 128.9, 128.7, 127.2, 127.0, 126.9, 36.0, 34.8, 32.2, 29.9, 23.1, 19.6, 14.2

Experimental Protocols

Synthesis of 1-Phenyl-3-methylheptan-1-ol via Grignard Reaction

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-Phenyl-3-methylheptan-1-ol.

Synthesis of 4-(3-Methylheptyl)biphenyl via Suzuki Coupling

This protocol describes the in-situ preparation of the Grignard reagent from this compound and its use in a palladium-catalyzed Suzuki coupling reaction with 4-bromobiphenyl.

Materials:

  • This compound (1.2 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 4-Bromobiphenyl (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Grignard Reagent Formation (in situ):

    • Follow the procedure for Grignard reagent formation as described in section 3.1, using anhydrous THF as the solvent.

  • Suzuki Coupling Reaction:

    • To a separate flame-dried Schlenk flask, add 4-bromobiphenyl and Pd(dppf)Cl₂ under an inert atmosphere.

    • Add anhydrous THF to dissolve the solids.

    • Slowly transfer the freshly prepared 3-methylheptylmagnesium bromide solution to the Schlenk flask containing the aryl bromide and catalyst via cannula.

    • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield pure 4-(3-Methylheptyl)biphenyl.

Mandatory Visualization

Experimental Workflow Diagrams

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation Benzaldehyde Benzaldehyde Nucleophilic Addition Nucleophilic Addition Benzaldehyde->Nucleophilic Addition Grignard Formation->Nucleophilic Addition 3-Methylheptyl- magnesium bromide Quenching Quenching Nucleophilic Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 1-Phenyl-3-methylheptan-1-ol 1-Phenyl-3-methylheptan-1-ol Purification->1-Phenyl-3-methylheptan-1-ol

Caption: Workflow for the synthesis of 1-Phenyl-3-methylheptan-1-ol.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation 4-Bromobiphenyl 4-Bromobiphenyl Transmetalation Transmetalation 4-Bromobiphenyl->Transmetalation Pd Catalyst Pd Catalyst Pd Catalyst->Transmetalation Grignard Formation->Transmetalation 3-Methylheptyl- magnesium bromide Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Quenching Quenching Reductive Elimination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 4-(3-Methylheptyl)biphenyl 4-(3-Methylheptyl)biphenyl Purification->4-(3-Methylheptyl)biphenyl

Caption: Workflow for the synthesis of 4-(3-Methylheptyl)biphenyl.

Signaling Pathway Diagram

The synthesized compounds, particularly those with biaryl scaffolds, may exhibit inhibitory activity against enzymes such as cyclooxygenases (COX), which are involved in inflammatory signaling pathways. The following diagram illustrates a simplified COX signaling pathway.

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Novel_Compound Novel 3-Methylheptyl Substituted Compound Novel_Compound->COX_Enzymes Inhibition

Caption: Potential inhibition of the COX signaling pathway.

Application Notes and Protocols for the Formation of 3-Methylheptylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of 3-methylheptylmagnesium bromide, a Grignard reagent derived from 1-bromo-3-methylheptane. Grignard reagents are potent nucleophiles and strong bases, playing a crucial role in the formation of carbon-carbon bonds in organic synthesis. The 3-methylheptyl moiety is a branched alkyl chain that can be incorporated into various molecular scaffolds, making its corresponding Grignard reagent a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety precautions is essential for the successful and safe handling of all reagents and products involved in the synthesis of 3-methylheptylmagnesium bromide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
This compoundC₈H₁₇Br193.12Flammable liquid and vapor, Causes skin and serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[1]
Magnesium TurningsMg24.31Flammable solid.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Highly flammable, Peroxide former.
Tetrahydrofuran (B95107) (anhydrous)C₄H₈O72.11Highly flammable, Peroxide former, Irritant.
IodineI₂253.81Harmful, Irritant.
3-Methylheptylmagnesium bromideC₈H₁₇BrMg217.43Highly flammable, Corrosive, Water-reactive.

Safety Precautions:

  • All manipulations involving Grignar reagents must be performed in a well-ventilated fume hood.

  • Anhydrous conditions are critical for a successful Grignard reaction. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried under vacuum) and the reaction must be protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile. Ensure the absence of open flames or spark sources in the vicinity.

  • The formation of a Grignard reagent is an exothermic reaction. A cooling bath (e.g., ice-water) should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

  • Grignard reagents react violently with water and other protic solvents.

Application Notes

3-Methylheptylmagnesium bromide is a versatile intermediate for the introduction of the 3-methylheptyl group into a variety of organic molecules. Its branched nature can impart specific steric and lipophilic properties to the target compound.

Common Applications:

  • Reaction with Carbonyl Compounds: The Grignard reagent readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For instance, reaction with formaldehyde (B43269) yields 4-methyl-1-octanol, while reaction with acetone (B3395972) produces 2,4-dimethyl-2-octanol.

  • Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup produces 4-methyloctanoic acid. This carboxylic acid can serve as a building block for more complex molecules.

  • Ring-Opening of Epoxides: 3-Methylheptylmagnesium bromide can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy ethers or alcohols.

  • Coupling Reactions: In the presence of appropriate catalysts, it can participate in cross-coupling reactions with organic halides to form new carbon-carbon bonds.

Expected Yields:

The yield of Grignard reagent formation is highly dependent on the purity of the reagents and the strict adherence to anhydrous conditions. For branched primary alkyl bromides like this compound, yields are typically good. Based on data from mechanochemical synthesis of Grignard reagents from various alkyl bromides, a yield in the range of 70-85% can be reasonably expected for the formation of 3-methylheptylmagnesium bromide in solution under optimized conditions. Subsequent reactions with electrophiles will have varying yields depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of 3-Methylheptylmagnesium Bromide

This protocol outlines the synthesis of 3-methylheptylmagnesium bromide from this compound and magnesium turnings in anhydrous diethyl ether.

Materials:

  • Magnesium turnings (1.1 equivalents)

  • Iodine (a single small crystal)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether

  • A 3-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Drying tube (filled with calcium chloride) or inert gas setup

Procedure:

  • Apparatus Setup: Assemble a dry 3-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Preparation: Place the magnesium turnings and a small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.

  • Initiation: Add a small portion of the anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound in the remaining anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction Initiation: Add a small amount (a few drops) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or a warm water bath may be necessary to start the reaction.

  • Addition: Once the reaction has started and is self-sustaining (exothermic), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow down the addition rate and cool the flask with an ice-water bath.

  • Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray to brownish solution is the Grignard reagent, 3-methylheptylmagnesium bromide, which can be used directly in subsequent reactions.

Protocol 2: Reaction of 3-Methylheptylmagnesium Bromide with Carbon Dioxide

This protocol describes the synthesis of 4-methyloctanoic acid via the carboxylation of the prepared 3-methylheptylmagnesium bromide.

Materials:

  • Solution of 3-methylheptylmagnesium bromide in diethyl ether (from Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M aqueous solution)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • A large beaker or flask

  • Separatory funnel

Procedure:

  • Quenching with CO₂: In a separate large beaker, place a generous amount of crushed dry ice. While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the dry ice. The Grignard reagent will react with the solid CO₂.

  • Workup: Allow the excess dry ice to sublime. To the resulting solid residue, slowly add the aqueous hydrochloric acid solution with stirring until the solid dissolves and the solution becomes acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methyloctanoic acid.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product reagents This compound Magnesium Turnings Anhydrous Ether initiation Initiation (Iodine, gentle heat) reagents->initiation Combine apparatus Dry Glassware (3-neck flask, condenser, dropping funnel) apparatus->initiation addition Slow Addition of This compound initiation->addition Exothermic Reaction reflux Reflux to Complete Reaction addition->reflux Maintain Gentle Reflux grignard 3-Methylheptylmagnesium Bromide (in Ether Solution) reflux->grignard Formation

Caption: Experimental workflow for the preparation of 3-methylheptylmagnesium bromide.

Grignard_Reaction_Pathway cluster_reactions Reactions with Electrophiles start This compound grignard 3-Methylheptylmagnesium Bromide start->grignard Grignard Formation mg Mg, Anhydrous Ether co2 1. CO₂ 2. H₃O⁺ grignard->co2 formaldehyde 1. HCHO 2. H₃O⁺ grignard->formaldehyde ketone 1. R₂C=O 2. H₃O⁺ grignard->ketone product_acid 4-Methyloctanoic Acid co2->product_acid product_primary_alcohol 4-Methyl-1-octanol formaldehyde->product_primary_alcohol product_tertiary_alcohol Tertiary Alcohol ketone->product_tertiary_alcohol

Caption: Synthetic pathways utilizing 3-methylheptylmagnesium bromide.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-methylheptane is a primary alkyl halide that serves as a versatile intermediate in organic synthesis and drug development. Its chemical reactivity is dominated by nucleophilic substitution, a class of reactions where a nucleophile replaces a leaving group. Due to its structure as a primary alkyl halide, this compound overwhelmingly favors the bimolecular nucleophilic substitution (SN2) mechanism over the unimolecular (SN1) pathway.[1][2][3] The SN1 pathway is highly unfavorable because it would require the formation of a highly unstable primary carbocation.[3][4][5]

This document provides a detailed overview of the factors governing the SN2 reactions of this compound, presents representative quantitative data, and offers detailed protocols for key synthetic transformations.

Reaction Mechanisms: SN2 Predominance

The mechanism of a nucleophilic substitution reaction is primarily determined by the structure of the alkyl halide.[6] For primary alkyl halides like this compound, the SN2 mechanism is the operative pathway.[1][2]

The SN2 Mechanism: This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[4][7] This "backside attack" occurs from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon were a chiral center. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, making it a second-order reaction.[1][8]

Why SN1 is Disfavored: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[2][4] Primary alkyl halides, such as this compound, would form a very unstable primary carbocation, which is energetically prohibitive.[3][5] Therefore, the SN1 pathway is not a significant consideration for this substrate under typical nucleophilic substitution conditions.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (Bimolecular) cluster_products Products Nu Nu⁻ Substrate Br-CH₂(CH₂)-CH(CH₃)-(CH₂)₃CH₃ TS [Nu---CH₂(R)---Br]⁻ Substrate->TS Product Nu-CH₂(CH₂)-CH(CH₃)-(CH₂)₃CH₃ TS->Product Concerted Step Lg Br⁻ TS->Lg

Figure 1: The SN2 mechanism for this compound.

Reaction_Pathway_Logic Start Substrate: This compound SubstrateType Identify Substrate Type Start->SubstrateType PrimaryHalide Primary (1°) Alkyl Halide SubstrateType->PrimaryHalide CarbocationStability Consider Carbocation Stability PrimaryHalide->CarbocationStability StericHindrance Consider Steric Hindrance PrimaryHalide->StericHindrance UnstableCarbocation Primary Carbocation is Highly Unstable CarbocationStability->UnstableCarbocation SN1_Pathway SN1 Pathway (Disfavored) UnstableCarbocation->SN1_Pathway Accessible Carbon is accessible for backside attack StericHindrance->Accessible SN2_Pathway SN2 Pathway (Favored) Accessible->SN2_Pathway

Figure 2: Deciding the nucleophilic substitution pathway.

Data Presentation: Influence of Reagents on SN2 Reactions

The efficiency and rate of the SN2 reaction are significantly influenced by the nucleophile's strength and the choice of solvent. Stronger nucleophiles and polar aprotic solvents generally lead to higher yields and faster reaction rates.[9][10]

NucleophileReagent ExampleSolventRelative Rate (Illustrative)Expected YieldProduct
Hydroxide (B78521)NaOHEthanol (B145695)/H₂O1.0Moderate3-Methylheptan-1-ol
Azide (B81097)NaN₃Acetone5.0High1-Azido-3-methylheptane
CyanideNaCNDMSO6.0High4-Methyl-octanenitrile
IodideNaIAcetone8.0High1-Iodo-3-methylheptane
EthoxideNaOEtEthanol1.5Moderate-High1-Ethoxy-3-methylheptane

Experimental Protocols

The following protocols provide detailed methodologies for conducting common SN2 reactions with this compound.

Protocol 1: Synthesis of 3-Methylheptan-1-ol (Hydrolysis)

This protocol describes the conversion of this compound to 3-methylheptan-1-ol using a strong base in a polar protic solvent mixture.[11]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Substrate Addition: Add this compound to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation.

Protocol 2: Synthesis of 1-Azido-3-methylheptane

This protocol details the synthesis of an alkyl azide, a versatile intermediate, using sodium azide in a polar aprotic solvent to maximize reaction efficiency.[12][13]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous acetone, add sodium azide and stir to create a suspension.

  • Substrate Addition: Add this compound to the flask dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and stir for 6-8 hours. Monitor the reaction's progress by TLC or GC.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide byproduct and any unreacted sodium azide.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Redissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

General Experimental Workflow

The successful execution of these substitution reactions follows a standardized workflow from preparation to final analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Reagents Prepare Reagents (Substrate, Nucleophile, Solvent) Setup Reaction Setup (Inert atmosphere if needed, Temperature control) Reagents->Setup Monitor Monitor Progress (TLC, GC) Setup->Monitor Workup Workup (Quenching, Phase Separation) Monitor->Workup Purify Purification (Chromatography, Distillation) Workup->Purify Analysis Product Characterization (NMR, GC-MS, IR) Purify->Analysis

Figure 3: General workflow for nucleophilic substitution experiments.

References

Application Notes and Protocols for the SN2 Reaction of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal conditions and experimental protocols for conducting the bimolecular nucleophilic substitution (SN2) reaction on 1-bromo-3-methylheptane. This primary alkyl halide is an ideal substrate for SN2 reactions, which are fundamental in synthetic organic chemistry for the formation of carbon-heteroatom bonds.

Core Principles of the SN2 Reaction

The SN2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1] This "backside attack" leads to an inversion of stereochemistry at the reaction center.[2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[1]

For this compound, a primary alkyl halide, the SN2 pathway is highly favored due to minimal steric hindrance around the reactive carbon center.[3] The bromide ion is an excellent leaving group, further facilitating the reaction.

Key Reaction Parameters

Successful SN2 reactions with this compound are governed by the appropriate selection of a nucleophile, solvent, and reaction temperature.

  • Nucleophile: Strong, unhindered nucleophiles are optimal for SN2 reactions. The strength of the nucleophile significantly impacts the reaction rate. Common and effective nucleophiles include iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), alkoxides (RO⁻), and thiolates (RS⁻).

  • Solvent: Polar aprotic solvents are the preferred medium for SN2 reactions.[4] These solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity.[4]

  • Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can promote the competing E2 elimination reaction, although this is less of a concern for primary alkyl halides like this compound. Typical temperature ranges for these reactions are from room temperature to a gentle reflux.[4][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for SN2 reactions of primary bromoalkanes, which serve as a guide for reactions with this compound.

NucleophileSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference(s)
Sodium IodideAcetone50-60185-95[6]
Sodium AzideDMF60-7012-24> 90[4]
Sodium CyanideDMSO902~87[7]
Sodium EthoxideEthanolReflux (78)1-850-95[5][8]

Visualizing the SN2 Reaction

General Mechanism of the SN2 Reaction

Caption: General mechanism of an SN2 reaction.

Experimental Workflow for a Typical SN2 Reaction

experimental_workflow A Reactant Preparation (this compound, Nucleophile, Solvent) B Reaction Setup (Round-bottom flask, condenser, stirrer) A->B C Reaction Execution (Heating/Reflux, Monitoring by TLC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Washing, Drying, Solvent Removal) D->E F Product Isolation (Distillation/Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: A generalized experimental workflow for SN2 reactions.

Detailed Experimental Protocols

The following are representative protocols for SN2 reactions on primary bromoalkanes, which can be adapted for this compound.

Protocol 1: Synthesis of 1-Iodo-3-methylheptane via Finkelstein Reaction

This protocol is adapted from a procedure for the reaction of 1-bromooctane (B94149) with sodium iodide.[6]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.

  • Maintain the reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane and deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 5% sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-iodo-3-methylheptane by vacuum distillation.

Protocol 2: Synthesis of 1-Azido-3-methylheptane

This protocol is based on the synthesis of 1-azidooctane.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-azido-3-methylheptane by vacuum distillation.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

Conclusion

The SN2 reaction of this compound provides a versatile and efficient route for the synthesis of a variety of functionalized heptane (B126788) derivatives. The success of the reaction hinges on the careful selection of a strong, non-bulky nucleophile and a polar aprotic solvent. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations.

References

Application Notes and Protocols for the Elimination Reactions of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the elimination reactions of 1-bromo-3-methylheptane, a primary alkyl halide, to generate a mixture of alkene isomers. The protocols described herein focus on directing the reaction pathway towards either bimolecular (E2) or unimolecular (E1) elimination mechanisms through the careful selection of reagents and reaction conditions. The primary products of these reactions are 3-methyl-1-heptene (B1196957), (E)-3-methyl-2-heptene, and (Z)-3-methyl-2-heptene. This guide includes methodologies for reaction setup, product isolation, and quantitative analysis by gas chromatography (GC), along with predictive data on product distribution.

Introduction

Elimination reactions are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The dehydrohalogenation of alkyl halides can proceed through two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways. The regioselectivity and stereoselectivity of these reactions are highly dependent on the structure of the substrate, the nature of the base, the solvent, and the temperature.

This compound is a primary alkyl halide, a class of substrates that can undergo both substitution (SN2) and elimination (E2) reactions. Under appropriate conditions, elimination can be favored. Due to the presence of β-hydrogens on two different carbon atoms (C1 and C3), the elimination of HBr from this compound can lead to the formation of two constitutional isomers: 3-methyl-1-heptene (the Hofmann product) and 3-methyl-2-heptene (B1599018) (the Zaitsev product), with the latter existing as a pair of stereoisomers ((E) and (Z)).

This document outlines two distinct protocols to selectively favor either the E2 or E1 pathway, leading to different product distributions.

Reaction Pathways and Product Distribution

The elimination of HBr from this compound can proceed via two distinct pathways, E1 and E2, yielding a mixture of three possible alkene products. The choice of base and reaction conditions dictates the predominant mechanism and, consequently, the major products.

E2 Elimination Pathway

The E2 reaction is a concerted, one-step mechanism that is favored by strong, sterically hindered bases.[1] In the case of this compound, a primary alkyl halide, a strong, non-bulky base like sodium ethoxide will favor the Zaitsev product, the more substituted and thermodynamically more stable alkene, 3-methyl-2-heptene. However, the use of a bulky base such as potassium tert-butoxide would favor the formation of the Hofmann product, 3-methyl-1-heptene, by preferentially abstracting the less sterically hindered proton from the terminal carbon.

E1 Elimination Pathway

The E1 reaction is a two-step mechanism involving the formation of a carbocation intermediate.[2][3][4] It is favored by weak bases and polar protic solvents.[2][3][4] For a primary alkyl halide like this compound, the formation of a primary carbocation is energetically unfavorable.[5] However, a 1,2-hydride shift can occur to form a more stable secondary carbocation, which then leads to the elimination products. The major product in an E1 reaction is typically the most stable alkene, as predicted by Zaitsev's rule.[5]

// E2 Pathway e2_base [label="Strong Base (e.g., NaOEt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2_prod_z [label="(E/Z)-3-Methyl-2-heptene\n(Zaitsev Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_prod_h [label="3-Methyl-1-heptene\n(Hofmann Product)", fillcolor="#FBBC05", fontcolor="#202124"]; e2_label [label="E2 Pathway", shape=plaintext, fontcolor="#202124"];

sub -> e2_label [style=invis]; e2_label -> e2_prod_z; e2_label -> e2_prod_h; e2_base -> e2_label [label="Concerted"];

// E1 Pathway e1_base [label="Weak Base / Heat (e.g., EtOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; e1_int [label="Primary Carbocation", fillcolor="#F1F3F4", fontcolor="#202124"]; e1_int2 [label="Secondary Carbocation\n(via 1,2-hydride shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; e1_prod [label="(E/Z)-3-Methyl-2-heptene\n(Major)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e1_label [label="E1 Pathway", shape=plaintext, fontcolor="#202124"];

sub -> e1_label [style=invis]; e1_label -> e1_int [label="Step 1: Ionization"]; e1_int -> e1_int2 [label="Rearrangement"]; e1_int2 -> e1_prod [label="Step 2: Deprotonation"]; e1_base -> e1_label;

{rank=same; e2_base; e1_base;} {rank=same; e2_prod_z; e1_prod;} {rank=same; e2_prod_h;} }

Caption: Workflow for the quantitative analysis of alkene products by Gas Chromatography.

Conclusion

The elimination reactions of this compound provide a practical example of how reaction conditions can be manipulated to control reaction pathways and product distributions. By selecting a strong base like sodium ethoxide, the E2 mechanism is favored, leading to a high yield of the Zaitsev product, 3-methyl-2-heptene. Conversely, employing a weak base like ethanol (B145695) and applying heat promotes an E1 reaction, which, following a carbocation rearrangement, also yields the Zaitsev product as the major component. The protocols and analytical methods detailed in this document offer a comprehensive guide for researchers to explore and optimize these important synthetic transformations.

References

Application Notes and Protocols: The Use of 1-Bromo-3-methylheptane in the Synthesis of a Novel Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-methylheptane is a branched alkyl halide that can serve as a versatile building block in organic synthesis. While specific, documented applications in the synthesis of commercial pharmaceutical intermediates are not widely reported in publicly available literature, its chemical structure lends itself to the introduction of a 3-methylheptyl moiety into target molecules. This lipophilic alkyl chain can be a valuable feature in drug design, potentially influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

These application notes describe a representative, hypothetical protocol for the use of this compound in the synthesis of a novel pharmaceutical intermediate, 2-(3-methylheptyl)pyrimidine-4,6-diol . This intermediate could be a precursor for a variety of potential drug candidates, such as kinase inhibitors or other enzyme-targeted therapeutics, where the pyrimidine (B1678525) scaffold is a common core structure and the alkyl substituent can modulate target binding and cell permeability. The described synthesis utilizes a Grignard reaction, a fundamental and widely used carbon-carbon bond-forming reaction in the pharmaceutical industry.

Hypothetical Synthesis of 2-(3-methylheptyl)pyrimidine-4,6-diol

The synthetic strategy involves the preparation of a Grignard reagent from this compound, followed by its reaction with a suitable pyrimidine-based electrophile. In this notional example, we will consider the reaction with a protected pyrimidine derivative to construct the carbon skeleton, followed by deprotection to yield the final intermediate.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of (3-methylheptyl)magnesium bromide (Grignard Reagent)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • A three-neck round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask.

  • The flask is gently warmed with a heat gun until violet vapors of iodine are observed, then allowed to cool.

  • Anhydrous diethyl ether is added to the flask to cover the magnesium turnings.

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

  • A small portion of the this compound solution is added to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of Diethyl 2-(3-methylheptyl)malonate

Materials:

  • (3-methylheptyl)magnesium bromide solution (from Protocol 1)

  • Diethyl malonate (1.1 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • A solution of diethyl malonate (1.1 eq) in anhydrous diethyl ether is prepared in a separate round-bottom flask equipped with a dropping funnel and a magnetic stir bar.

  • The flask is cooled to 0 °C in an ice bath.

  • The freshly prepared (3-methylheptyl)magnesium bromide solution is transferred to the dropping funnel and added dropwise to the diethyl malonate solution at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(3-methylheptyl)malonate.

  • The crude product is purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 2-(3-methylheptyl)pyrimidine-4,6-diol

Materials:

  • Diethyl 2-(3-methylheptyl)malonate (1.0 eq)

  • Urea (B33335) (1.5 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (1 M)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • A solution of sodium ethoxide (2.5 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Diethyl 2-(3-methylheptyl)malonate (1.0 eq) and urea (1.5 eq) are added to the sodium ethoxide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 5-6 with 1 M hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(3-methylheptyl)pyrimidine-4,6-diol.

Data Presentation

Reaction Step Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by HPLC)
1(3-methylheptyl)magnesium bromide215.43----
2Diethyl 2-(3-methylheptyl)malonate272.4127.2421.7980>95%
32-(3-methylheptyl)pyrimidine-4,6-diol224.3122.4316.8275>98%

Note: The above data is representative and for illustrative purposes only.

Visualizations

Synthetic Workflow

Synthesis_Workflow A This compound B Mg, I2 (cat.) Anhydrous Et2O A->B C (3-methylheptyl)magnesium bromide B->C D Diethyl malonate Anhydrous Et2O, 0°C C->D E Diethyl 2-(3-methylheptyl)malonate D->E F Urea, NaOEt Anhydrous EtOH, Reflux E->F G 2-(3-methylheptyl)pyrimidine-4,6-diol F->G Logical_Relationship Start Starting Material: This compound Grignard Stage 1: Grignard Reagent Formation Start->Grignard Alkylation Stage 2: C-C Bond Formation (Alkylation of Malonate) Grignard->Alkylation Cyclization Stage 3: Heterocycle Formation (Cyclization with Urea) Alkylation->Cyclization Product Final Intermediate: 2-(3-methylheptyl)pyrimidine-4,6-diol Cyclization->Product

Application Notes and Protocols: 1-Bromo-3-methylheptane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are illustrative and based on the general reactivity of long-chain alkyl bromides in materials science. Specific experimental data for 1-bromo-3-methylheptane is limited in publicly available literature; therefore, these protocols represent potential applications and should be adapted and optimized as necessary.

Introduction

This compound is an alkyl halide with potential utility as a versatile building block in materials science. Its structure, featuring a primary bromide and a branched alkyl chain, allows it to participate in a variety of chemical transformations relevant to the synthesis and modification of advanced materials. The branched nature of the heptyl chain can impart unique solubility, thermal, and morphological characteristics to the resulting materials. This document outlines potential applications of this compound in polymer synthesis and surface modification, providing detailed experimental protocols for researchers. Alkyl bromides are widely used in organic synthesis and have various applications in chemistry and industry[1].

Application in Polymer Synthesis: Initiator for Atom Transfer Radical Polymerization (ATRP)

Alkyl halides are commonly employed as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. This compound can serve as an initiator to synthesize polymers with a 3-methylheptyl end-group, which can influence the polymer's properties. ATRP typically uses a transition metal complex as a catalyst with an alkyl halide as the initiator[2].

Application Note:

Using this compound as an ATRP initiator allows for the incorporation of a branched, hydrophobic alkyl group at the terminus of a polymer chain. This can be advantageous for:

  • Solubility Control: Enhancing the solubility of the resulting polymer in nonpolar organic solvents.

  • Self-Assembly: The terminal alkyl group can drive the self-assembly of block copolymers into specific morphologies in solution or in the solid state.

  • Surface Properties: When used to create polymer brushes on a surface, the 3-methylheptyl group can create a low-energy, hydrophobic surface.

Quantitative Data Summary (Hypothetical)

The following table summarizes expected outcomes for the ATRP of methyl methacrylate (B99206) (MMA) initiated by this compound.

ParameterExpected Value
Monomer Conversion> 90%
Number-Average Molecular Weight (Mn)5,000 - 100,000 g/mol (tunable by [M]/[I] ratio)
Polydispersity Index (PDI)< 1.3
Initiator Efficiency> 0.85
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a 3-methylheptyl terminal group using this compound as an initiator.

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Schlenk line for inert atmosphere operations

  • Syringes

  • Cannula

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Monomer and Ligand Preparation: In a Schlenk flask, add MMA (e.g., 5.0 g, 50 mmol) and PMDETA (e.g., 0.173 g, 1 mmol) to anisole (5 mL).

  • Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, add CuBr (e.g., 0.143 g, 1 mmol) to the flask.

  • Initiator Injection: In a separate vial, prepare a solution of this compound (e.g., 0.193 g, 1 mmol) in anisole (1 mL) and deoxygenate by bubbling with nitrogen for 15 minutes. Inject the initiator solution into the reaction flask to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir. Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., via ¹H NMR or gravimetry).

  • Termination: After reaching the desired conversion (e.g., 4-6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Drying: Decant the methanol and dry the polymer in a vacuum oven at 40°C overnight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified PMMA by GPC.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_monomer Prepare Monomer/ Ligand Solution deoxygenate Deoxygenate via Freeze-Pump-Thaw prep_monomer->deoxygenate add_catalyst Add CuBr Catalyst deoxygenate->add_catalyst prep_initiator Prepare Initiator Solution start_pol Inject Initiator prep_initiator->start_pol add_catalyst->start_pol react React at 70°C start_pol->react quench Quench Reaction react->quench remove_cu Remove Catalyst (Alumina Column) quench->remove_cu precipitate Precipitate in Methanol remove_cu->precipitate dry Dry Polymer precipitate->dry analyze Analyze by GPC dry->analyze

Figure 1: Experimental workflow for the synthesis of PMMA via ATRP.

Application in Surface Modification of Silica (B1680970) Nanoparticles

This compound can be used to functionalize the surface of materials like silica nanoparticles. This is typically achieved by first modifying the silica surface with a silane (B1218182) coupling agent that presents a reactive group (e.g., an amine or hydroxyl group), which can then undergo a nucleophilic substitution reaction with the alkyl bromide. This process grafts the 3-methylheptyl chains onto the nanoparticle surface.

Application Note:

Grafting 3-methylheptyl chains onto silica nanoparticles can:

  • Increase Hydrophobicity: Transform the hydrophilic silica surface into a hydrophobic one, improving its dispersibility in nonpolar matrices and solvents.

  • Enhance Polymer Composite Compatibility: Improve the interfacial adhesion between the silica nanoparticles and a hydrophobic polymer matrix, leading to enhanced mechanical properties of the composite material.

  • Create Functional Fillers: The modified nanoparticles can be used as functional additives in coatings, lubricants, and other materials.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Grafting Density0.1 - 0.5 chains/nm²
Contact Angle (on a pressed pellet)> 100°
Thermal Stability (TGA)Onset of degradation > 200°C
Experimental Protocol: Surface Modification of Silica Nanoparticles

Objective: To functionalize the surface of silica nanoparticles with 3-methylheptyl groups.

Part A: Amination of Silica Nanoparticles

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Activation: Disperse silica nanoparticles (e.g., 1.0 g) in toluene (50 mL) and sonicate for 15 minutes.

  • Silanization: Add APTES (e.g., 0.5 mL) to the dispersion.

  • Reaction: Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.

  • Purification: Cool the mixture to room temperature. Collect the nanoparticles by centrifugation, and wash three times with toluene and then twice with ethanol to remove unreacted APTES.

  • Drying: Dry the amino-functionalized silica nanoparticles in a vacuum oven at 60°C.

Part B: Grafting of this compound

Materials:

  • Amino-functionalized silica nanoparticles (from Part A)

  • This compound

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dispersion: Disperse the amino-functionalized silica nanoparticles (0.5 g) in anhydrous DMF (30 mL).

  • Base Addition: Add triethylamine (0.3 mL) to act as an acid scavenger.

  • Alkylation: Add this compound (0.5 g) to the dispersion.

  • Reaction: Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Purification: Cool the mixture and collect the modified nanoparticles by centrifugation. Wash thoroughly with DMF, followed by ethanol, to remove excess reagents and byproducts.

  • Drying: Dry the 3-methylheptyl-functionalized silica nanoparticles in a vacuum oven at 60°C.

  • Characterization: Confirm the functionalization using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of C-H stretching peaks of the alkyl chain, and thermogravimetric analysis (TGA) to quantify the amount of grafted organic material.

Surface_Modification_Workflow cluster_partA Part A: Amination cluster_partB Part B: Alkylation A1 Disperse SiO₂ in Toluene A2 Add APTES A1->A2 A3 Reflux for 12h A2->A3 A4 Centrifuge and Wash A3->A4 A5 Dry Amino-SiO₂ A4->A5 B1 Disperse Amino-SiO₂ in DMF A5->B1 Product from Part A B2 Add Et₃N and This compound B1->B2 B3 React at 80°C for 24h B2->B3 B4 Centrifuge and Wash B3->B4 B5 Dry Final Product B4->B5

Figure 2: Workflow for the surface functionalization of silica nanoparticles.

Application in Synthesis of Functional Molecules via Grignard Reaction

Alkyl bromides are common precursors for the formation of Grignard reagents (R-MgX)[3][4][5]. 3-methylheptylmagnesium bromide, formed from this compound, can be used as a nucleophilic building block to create more complex molecules for materials science applications, such as functional monomers or additives.

Application Note:

The Grignard reagent derived from this compound can be used to:

  • Synthesize Novel Monomers: Reacting the Grignard reagent with molecules containing polymerizable groups (e.g., vinyl or acrylate) and other functional groups can lead to new monomers for specialty polymers.

  • Create Surfactants or Ligands: The branched alkyl chain can be incorporated into molecules designed to act as surfactants for emulsion polymerization or as ligands for metal nanoparticle synthesis, where the chain provides steric stabilization.

Experimental Protocol: Formation of 3-methylheptylmagnesium bromide

Objective: To prepare a solution of 3-methylheptylmagnesium bromide for use in subsequent synthesis.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (e.g., 0.29 g, 12 mmol) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen until the iodine sublimes and the purple vapor disappears. This indicates the magnesium surface is activated.

  • Initial Reaction: Add a small amount of a solution of this compound (e.g., 1.93 g, 10 mmol) in anhydrous diethyl ether (20 mL) to the magnesium.

  • Initiation: The reaction should start spontaneously, as evidenced by bubbling and a gentle reflux. If it does not, gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Use: The resulting gray-to-brown solution of 3-methylheptylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.

Grignard_Formation start Start A Dry Glassware under N₂ start->A end_node Grignard Reagent (Ready for use) B Activate Mg Turnings with Iodine A->B D Add Small Amount of Alkyl Bromide Solution to Mg B->D C Prepare Solution of This compound in Anhydrous Ether C->D E Initiate Reaction (Observe Reflux) D->E F Add Remaining Alkyl Bromide Dropwise E->F G Reflux for 1-2 Hours F->G G->end_node

Figure 3: Logical relationship for the formation of a Grignard reagent.

References

Application Notes and Protocols: Alkylation using 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylation is a fundamental class of reactions in organic synthesis, pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. 1-Bromo-3-methylheptane is a versatile primary alkyl halide that can be employed in a variety of alkylation reactions, including nucleophilic substitutions and organometallic coupling reactions. Its structure offers a straightforward route to introduce the 3-methylheptyl moiety into a target molecule, a fragment of interest in the synthesis of complex organic molecules and active pharmaceutical ingredients.

This document provides a detailed protocol for a common and robust alkylation procedure using this compound: the synthesis of a tertiary alcohol via a Grignard reaction with acetone (B3395972). This method is widely applicable and serves as a foundational technique for carbon-carbon bond formation.

Principle of the Reaction

The alkylation protocol described herein involves a two-step process. First, this compound is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-methylheptyl)magnesium bromide. Grignard reagents are potent nucleophiles and strong bases. In the second step, this newly formed organometallic compound attacks the electrophilic carbonyl carbon of acetone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2,4-dimethyl-2-nonanol.

Reaction Scheme:

Step 1: Grignard Reagent Formation CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂MgBr (this compound)(Magnesium)((3-methylheptyl)magnesium bromide)

Step 2: Reaction with Acetone and Workup CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂MgBr + (CH₃)₂CO → (CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂)C(CH₃)₂OMgBr ((3-methylheptyl)magnesium bromide)(Acetone)

(CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂)C(CH₃)₂OMgBr + H₃O⁺ → (CH₃CH₂CH₂CH₂CH(CH₃)CH₂CH₂)C(CH₃)₂OH + Mg(OH)Br (2,4-Dimethyl-2-nonanol)

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product in this protocol.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Moles (mmol)Volume/MassEquivalents
This compoundThis compoundC₈H₁₇Br193.12~1.1410.01.93 g1.0
Magnesium TurningsMagnesiumMg24.31-12.00.29 g1.2
AcetonePropan-2-oneC₃H₆O58.080.79111.00.80 mL1.1
Product 2,4-Dimethyl-2-nonanol C₁₁H₂₄O 172.31 ----

Experimental Protocol: Synthesis of 2,4-Dimethyl-2-nonanol

Materials:

  • This compound (98% purity)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Safety Precautions:

  • This compound is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. All glassware must be properly dried to prevent quenching of the Grignard reagent.

  • Grignard reagents are highly reactive and react violently with water and protic solvents. The reaction should be carried out under strictly anhydrous conditions, and an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Acetone is a flammable liquid.

  • Hydrochloric acid is corrosive.

Procedure:

Part 1: Formation of (3-methylheptyl)magnesium bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a nitrogen/argon line to maintain an inert atmosphere.

  • Reagent Preparation: Place magnesium turnings (0.29 g, 12.0 mmol) in the reaction flask. Add a small crystal of iodine to the flask to help initiate the reaction.

  • Initiation: In the addition funnel, prepare a solution of this compound (1.93 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether.

  • Add approximately 1-2 mL of the this compound solution from the addition funnel to the magnesium turnings.

  • Gently warm the flask with a heating mantle or water bath until the brown color of the iodine disappears and bubbling is observed on the surface of the magnesium. If the reaction does not start, a small amount of pre-formed Grignard reagent can be added as an initiator.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part 2: Reaction with Acetone and Workup

  • Addition of Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of anhydrous acetone (0.80 mL, 11.0 mmol) in 5 mL of anhydrous diethyl ether.

  • Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction may occur, and a white precipitate will form. Control the rate of addition to maintain a gentle reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 20 mL of a saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Stir until the precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not clearly visible, add more diethyl ether.

  • Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine all the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crude product, 2,4-dimethyl-2-nonanol.

Part 3: Purification

Mandatory Visualization

Alkylation_Workflow start Start prep_grignard Prepare Grignard Reagent (this compound + Mg) start->prep_grignard initiation Initiate Reaction (Iodine, gentle heat) prep_grignard->initiation grignard_formation Form Grignard Reagent (Dropwise addition, reflux) initiation->grignard_formation reaction_acetone React with Acetone (0°C, dropwise addition) grignard_formation->reaction_acetone quench Quench Reaction (sat. aq. NH4Cl) reaction_acetone->quench extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction washing Wash Organic Layer (HCl, NaHCO3, Brine) extraction->washing drying Dry and Concentrate (MgSO4, Rotary Evaporator) washing->drying purification Purify Product (Distillation or Chromatography) drying->purification product Final Product: 2,4-Dimethyl-2-nonanol purification->product end End product->end

Application Notes and Protocols: 1-Bromo-3-methylheptane as a Precursor for Chiral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylheptane is a versatile alkylating agent that serves as a valuable precursor in the synthesis of complex chiral molecules. Its structure allows for the introduction of a 3-methylheptyl moiety, a common lipophilic side-chain in various biologically active compounds and pharmaceutical intermediates. The strategic application of stereoselective synthetic methods enables the transformation of this achiral starting material into enantiomerically enriched products, which is of paramount importance in drug development where the chirality of a molecule often dictates its pharmacological activity and safety profile.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the asymmetric synthesis of a chiral alcohol, specifically (S)-3-methylheptan-1-ol. The methodology employs a well-established chiral auxiliary, an oxazolidinone, to induce stereoselectivity in an SN2 alkylation reaction.[1][2][3][4] This approach offers a reliable and predictable route to obtaining the desired enantiomer with high purity.

Application: Asymmetric Synthesis of (S)-3-methylheptan-1-ol

The following protocol outlines a three-step synthesis to produce (S)-3-methylheptan-1-ol from this compound. The key step involves the diastereoselective alkylation of a chiral N-acyloxazolidinone.[1][3] Subsequent removal of the chiral auxiliary yields the target chiral alcohol.

Overall Synthetic Pathway

G A This compound C Alkylated Oxazolidinone Intermediate A->C 1. n-BuLi, THF, -78 °C 2. This compound B N-Acetyloxazolidinone (Chiral Auxiliary) B->C D (S)-3-Methylheptan-1-ol C->D LiBH4, H2O, Et2O, 0 °C E Recovered Chiral Auxiliary C->E

Caption: Synthetic route to (S)-3-methylheptan-1-ol.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for the key steps in the synthesis of (S)-3-methylheptan-1-ol. The data is based on typical results reported in the literature for similar asymmetric alkylation reactions using chiral oxazolidinones.[1][4]

StepProductTypical Yield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
1. AlkylationAlkylated Oxazolidinone Intermediate85 - 95> 98N/A
2. Reductive Cleavage(S)-3-methylheptan-1-ol80 - 90N/A> 98
Overall(S)-3-methylheptan-1-ol68 - 85N/A> 98

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a Chiral Oxazolidinone

This protocol describes the alkylation of a commercially available chiral oxazolidinone with this compound.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

  • Add this compound (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the alkylated oxazolidinone intermediate.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary

This protocol details the removal of the chiral auxiliary to yield the target chiral alcohol.

Materials:

  • Alkylated oxazolidinone intermediate from Protocol 1

  • Lithium borohydride (B1222165) (LiBH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated oxazolidinone intermediate (1.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium borohydride (2.0 eq).

  • Carefully add water (4.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-3-methylheptan-1-ol. The chiral auxiliary can also be recovered from the aqueous layer after acidification and extraction.

Mechanism and Stereocontrol

The high degree of stereoselectivity in this synthesis is achieved during the SN2 alkylation step. The chiral oxazolidinone auxiliary creates a sterically hindered environment, forcing the incoming electrophile (this compound) to approach from the less hindered face of the enolate.

G cluster_0 Mechanism of Stereoselective Alkylation A Chiral Oxazolidinone Enolate B Transition State A->B Backside Attack (SN2) C Alkylated Intermediate B->C D This compound D->B

Caption: Stereocontrol in the SN2 alkylation step.

The phenyl group on the oxazolidinone effectively blocks one face of the enolate, directing the alkylation to occur from the opposite face. This results in the formation of a single diastereomer of the alkylated intermediate. Subsequent non-racemizing reductive cleavage of the auxiliary yields the enantiomerically pure alcohol.

Conclusion

The use of this compound in conjunction with a chiral auxiliary provides an effective and highly stereoselective route to chiral building blocks. The protocols outlined in this document demonstrate a practical application for the synthesis of (S)-3-methylheptan-1-ol, a valuable synthon for the development of more complex chiral molecules in the pharmaceutical and other fine chemical industries. The methodology is robust, scalable, and offers excellent control over the stereochemical outcome.

References

Application Notes and Protocols: Total Synthesis Strategies Involving 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-bromo-3-methylheptane in total synthesis strategies. The focus is on the application of this versatile building block in the construction of complex molecular architectures, particularly in the synthesis of insect pheromones and other natural products.

Introduction: The Role of this compound in Synthesis

This compound is a valuable lipophilic building block in organic synthesis. Its branched C8 alkyl chain is a common structural motif in a variety of natural products, most notably insect pheromones.[1][2][3] The bromine atom allows for its conversion into a nucleophilic organometallic reagent (e.g., a Grignard or organolithium reagent) or for its use as an electrophile in substitution reactions. This dual reactivity makes it a versatile synthon for the introduction of the 3-methylheptyl moiety.

The primary strategies involving this compound include:

  • Grignard Reagent Formation and Subsequent Nucleophilic Addition: The formation of 3-methylheptylmagnesium bromide allows for the creation of new carbon-carbon bonds through reactions with aldehydes, ketones, esters, and epoxides.[4][5][6][7]

  • Cross-Coupling Reactions: Conversion to an organometallic species (e.g., via transmetallation from the Grignard reagent) or direct use in certain coupling reactions enables the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles to introduce the 3-methylheptyl group.

These strategies are particularly relevant in the stereoselective synthesis of chiral molecules, where the 3-methylheptane (B165616) unit may be part of a larger, biologically active structure.[8][9][10][11]

Application in Insect Pheromone Synthesis

Many insect pheromones are long-chain hydrocarbons with specific stereochemistry and functional groups (alcohols, acetates, aldehydes).[1][2][3][12] this compound can serve as a key building block for the synthesis of such compounds.

Example: Hypothetical Synthesis of a Lepidopteran Pheromone Component

This section outlines a hypothetical, yet plausible, synthetic route to a branched-chain acetate (B1210297) pheromone, illustrating the utility of this compound.

Target Molecule: (Z)-10-Methyl-dodec-8-en-1-yl acetate

Workflow for the Synthesis of (Z)-10-Methyl-dodec-8-en-1-yl acetate

G A This compound B Mg, THF A->B 1 C 3-Methylheptylmagnesium bromide (Grignard Reagent) B->C D Propargyl alcohol C->D 2. Nucleophilic    Addition E Intermediate Alcohol D->E F Lindlar's Catalyst, H2 E->F 3. Stereoselective    Reduction G (Z)-10-Methyl-dodec-8-en-1-ol F->G H Acetyl Chloride, Pyridine (B92270) G->H 4. Acetylation I (Z)-10-Methyl-dodec-8-en-1-yl acetate (Target Molecule) H->I

Caption: Synthetic workflow for a hypothetical pheromone component.

Experimental Protocols

Step 1: Formation of 3-Methylheptylmagnesium Bromide (Grignard Reagent)

  • Methodology: A dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.67 g, 110 mmol). The apparatus is flame-dried under a stream of dry nitrogen. Anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added, followed by a small crystal of iodine to activate the magnesium. A solution of this compound (19.3 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts (disappearance of the iodine color and gentle reflux), the addition is continued at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-black solution is cooled to room temperature and used directly in the next step.

Step 2: Nucleophilic Addition to Propargyl Alcohol

  • Methodology: The solution of 3-methylheptylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of propargyl alcohol (2.80 g, 50 mmol) in anhydrous THF (25 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude intermediate alcohol.

Step 3: Stereoselective Reduction to the (Z)-Alkene

  • Methodology: The crude intermediate alcohol is dissolved in methanol (B129727) (100 mL). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, 5% w/w, 0.5 g) is added. The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to afford (Z)-10-methyl-dodec-8-en-1-ol.

Step 4: Acetylation

  • Methodology: The (Z)-10-methyl-dodec-8-en-1-ol is dissolved in pyridine (50 mL) and cooled to 0 °C. Acetyl chloride (4.32 g, 55 mmol) is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched by the slow addition of water (20 mL). The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give the target pheromone component.

Quantitative Data Summary (Hypothetical)

StepProductStarting Material (mmol)Product Mass (g)Yield (%)Purity (by GC)
1 & 2Intermediate AlcoholThis compound (100)15.785>95%
3(Z)-10-Methyl-dodec-8-en-1-olIntermediate Alcohol (42.5)7.993>98% (Z:E > 98:2)
4(Z)-10-Methyl-dodec-8-en-1-yl acetate(Z)-Alkene (39.5)8.892>99%
Overall Target Molecule This compound (100) - ~72 -

Application in Natural Product Synthesis

The 3-methylheptyl group is also present in various other natural products. The synthetic strategies are similar to those used for pheromones, often involving the creation of a key C-C bond via a Grignard reaction or a coupling reaction.

Example: Hypothetical Synthesis of a Fragment of a Polyketide Natural Product

This section describes a hypothetical route to a chiral alcohol fragment that could be an intermediate in the synthesis of a larger natural product.

Workflow for the Synthesis of a Chiral Alcohol Fragment

G A This compound B Mg, THF A->B 1. Grignard Formation C 3-Methylheptylmagnesium bromide B->C D (R)-Propylene oxide C->D 2. Epoxide Opening E Chiral Secondary Alcohol (Target Fragment) D->E F CuI (catalytic) F->C

Caption: Synthesis of a chiral alcohol via epoxide opening.

Experimental Protocol

Step 1 & 2: Grignard Formation and Catalytic Epoxide Opening

  • Methodology: A solution of 3-methylheptylmagnesium bromide is prepared as described previously. In a separate dry flask, copper(I) iodide (0.95 g, 5 mmol) is suspended in anhydrous THF (20 mL) and cooled to -20 °C. The Grignard reagent solution is added slowly to the CuI suspension to form a Gilman-like cuprate (B13416276) reagent in situ. After stirring for 20 minutes, a solution of (R)-propylene oxide (3.48 g, 60 mmol) in anhydrous THF (20 mL) is added dropwise, maintaining the temperature at -20 °C. The reaction is stirred at this temperature for 4 hours and then allowed to warm slowly to 0 °C over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (pH ~8). The mixture is stirred for 30 minutes until the copper salts are dissolved in the aqueous layer. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral secondary alcohol.

Quantitative Data Summary (Hypothetical)

StepProductStarting Material (mmol)Product Mass (g)Yield (%)Enantiomeric Excess (ee)
1 & 2Chiral Secondary AlcoholThis compound (100)12.975>99%

Safety and Handling

  • This compound: This compound is a combustible liquid and may cause skin and eye irritation. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).

  • Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood away from ignition sources.

These protocols and notes provide a framework for the strategic use of this compound in total synthesis. The specific reaction conditions may require optimization depending on the substrate and the desired outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Grignard reactions involving the sterically hindered secondary alkyl halide, 1-Bromo-3-methylheptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Reaction initiation is a frequent challenge with less reactive alkyl halides. The primary causes are an inactive magnesium surface and the presence of moisture.

  • Cause 1: Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.

    • Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. Several methods can be employed:

      • Mechanical Activation: In an inert atmosphere, vigorously stir the dry magnesium turnings with a large stir bar overnight. This will break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's brown color or the evolution of ethylene (B1197577) gas indicates the activation of the magnesium surface.

      • Advanced Activation: For particularly stubborn reactions, consider using Rieke magnesium, which is a highly reactive form of magnesium powder, or activating the magnesium with diisobutylaluminum hydride (DIBAH).[1]

  • Cause 2: Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.[2]

    • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum.[3] Solvents must be anhydrous, and the entire reaction should be conducted under a positive pressure of a dry, inert atmosphere like argon or nitrogen.[4]

Q2: I am observing a very low yield for my Grignard reaction with this compound. How can I improve it?

A2: Low yields with sterically hindered secondary alkyl halides like this compound are common and can often be attributed to side reactions or incomplete conversion.

  • Suboptimal Magnesium Activation: Incomplete activation of the magnesium will result in a lower concentration of the Grignard reagent.

    • Solution: Employ a more effective activation method as described in Q1. For challenging substrates, preparing "Turbo-Grignard" reagents by adding lithium chloride (LiCl) can significantly enhance reactivity and yield.[2]

  • Side Reactions: this compound is prone to side reactions that consume the starting material and the Grignard reagent.

    • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a dimer.

      • Solution: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents a high local concentration of the alkyl halide.[2]

    • Elimination (E2): The Grignard reagent can act as a base, promoting the elimination of HBr from the starting material to form an alkene.

      • Solution: Maintain a low reaction temperature. Lower temperatures can favor the desired Grignard formation over elimination.

  • Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent.

    • Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[2][3]

Q3: What are "Turbo-Grignard" reagents and when should I consider using them for my reaction with this compound?

A3: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[2] The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This results in a significant acceleration of the Br/Mg exchange reaction. You should consider using "Turbo-Grignard" reagents when working with sterically hindered alkyl bromides like this compound, especially if you are experiencing low yields or slow reaction rates with conventional methods.[2]

Data Presentation

ParameterRecommendation for this compoundRationale
Magnesium Activation Mechanical stirring, Iodine, 1,2-dibromoethane, or Rieke MgSterically hindered halides require a highly active Mg surface for efficient reaction.
Solvent Anhydrous Tetrahydrofuran (THF)THF is a better solvating agent than diethyl ether, which helps to stabilize the Grignard reagent formed from secondary alkyl halides.[2][3]
Temperature Maintain at room temperature or slightly belowMinimizes side reactions such as elimination (E2) which are more prevalent with secondary alkyl halides.
Addition of Alkyl Halide Slow, dropwise additionPrevents high local concentrations of the alkyl halide, which can lead to Wurtz coupling.[2]
Additives Lithium Chloride (LiCl) for "Turbo-Grignard"Breaks up Grignard aggregates, increasing reactivity and yield, which is beneficial for sterically hindered substrates.[2]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Glassware and Reagent Preparation: Thoroughly flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Magnesium Addition: Place magnesium turnings (1.2 - 1.5 equivalents) in the reaction flask.

  • Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (argon is preferred as nitrogen can react with fresh magnesium surfaces).[4]

  • Activation:

    • Method A (Iodine): Add a single crystal of iodine to the magnesium suspension. Gently warm the flask until the iodine sublimes and the brown color disappears.

    • Method B (1,2-dibromoethane): Add a few drops of 1,2-dibromoethane. The evolution of gas (ethylene) indicates activation.

    • Method C (Mechanical): Stir the dry magnesium turnings vigorously under an inert atmosphere for several hours before adding the solvent.

Protocol 2: Preparation of 3-Methylheptylmagnesium Bromide
  • Initiation: After activating the magnesium, add a small amount of anhydrous THF to the flask. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the alkyl bromide solution to the magnesium suspension.

  • Observation: The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, gray suspension. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Grignard Reaction of this compound start Low or No Yield check_initiation Did the reaction initiate? (Color change, gas evolution, exotherm) start->check_initiation activate_mg Activate Magnesium: - Mechanical grinding - Add I2 or 1,2-dibromoethane - Use Rieke Mg check_initiation->activate_mg No check_side_reactions High proportion of byproducts? (Alkene, Dimer) check_initiation->check_side_reactions Yes ensure_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (Ar) activate_mg->ensure_anhydrous ensure_anhydrous->start Retry slow_addition Slow dropwise addition of This compound check_side_reactions->slow_addition Yes (Wurtz Dimer) lower_temp Lower reaction temperature (e.g., 0 °C to RT) check_side_reactions->lower_temp Yes (Elimination) use_thf Is diethyl ether the solvent? check_side_reactions->use_thf No slow_addition->lower_temp lower_temp->use_thf switch_to_thf Switch to anhydrous THF use_thf->switch_to_thf Yes consider_turbo Still low yield? Consider 'Turbo-Grignard' (add LiCl) use_thf->consider_turbo No switch_to_thf->consider_turbo success Optimized Yield consider_turbo->success Yes consider_turbo->success Implement & Re-evaluate ReactionPathways Reaction Pathways for this compound Grignard Synthesis cluster_main Desired Reaction cluster_side Side Reactions start This compound + Mg grignard 3-Methylheptylmagnesium Bromide (Grignard Reagent) start->grignard Anhydrous THF elimination 3-Methyl-1-heptene (Elimination Product) start->elimination Base (Grignard) wurtz Wurtz Coupling Product (Dimer) grignard->wurtz + this compound

References

Technical Support Center: 1-Bromo-3-methylheptane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 1-bromo-3-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a substitution reaction?

A1: this compound is a secondary alkyl halide, which means it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[1][2]

Q2: How does the choice of nucleophile or base affect the reaction outcome?

A2: The strength and steric hindrance of the nucleophile or base are critical factors.

  • Strong, unhindered bases/good nucleophiles (e.g., ethoxide, hydroxide) can lead to a mixture of SN2 and E2 products. At lower temperatures, SN2 is generally favored, while higher temperatures promote E2.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination, leading to the formation of alkenes.[3] The steric bulk of the base makes it difficult to attack the sterically hindered carbon atom required for substitution.[3]

  • Weak nucleophiles/weak bases (e.g., water, ethanol) favor unimolecular pathways (SN1 and E1), especially in polar protic solvents. These reactions often occur concurrently and can be difficult to separate.[4]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction mechanism.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize the carbocation intermediate in SN1 and E1 reactions, thus favoring these pathways.[5]

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[5]

Q4: Can carbocation rearrangements occur with this compound?

A4: Yes, under SN1/E1 conditions, the initially formed secondary carbocation can rearrange to a more stable carbocation via a hydride shift. This can lead to a mixture of products with different carbon skeletons. For instance, a 1,2-hydride shift could potentially lead to a more stable tertiary carbocation if the structure allows, though in the case of this compound, rearrangement to another secondary carbocation is more likely, which may still influence the final product distribution.

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and a high yield of elimination byproducts.

Potential Cause Troubleshooting Step
The nucleophile is too basic.If possible, use a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide).
The reaction temperature is too high.Run the reaction at a lower temperature. Elimination reactions are generally favored at higher temperatures.[5]
A strong, bulky base was used.Switch to a smaller, less hindered base if substitution is the desired outcome. For example, use sodium ethoxide instead of potassium tert-butoxide.
The solvent is promoting elimination.For SN2 reactions, ensure a polar aprotic solvent is used. For SN1, a polar protic solvent is necessary, but be aware that it also promotes E1.

Issue 2: A mixture of substitution products is observed, some with a rearranged carbon skeleton.

Potential Cause Troubleshooting Step
The reaction is proceeding through an SN1 mechanism, allowing for carbocation rearrangement.To favor the SN2 pathway and avoid carbocation formation, use a strong nucleophile in a polar aprotic solvent.
The solvent is too ionizing.While polar protic solvents are needed for SN1, a less ionizing solvent might reduce the extent of carbocation formation and subsequent rearrangement, though this will also slow down the desired SN1 reaction.

Data Presentation

Table 1: Expected Product Distribution in Reactions of Secondary Alkyl Halides (Illustrative Examples)

SubstrateReagentSolventTemperatureMajor Product(s)Minor Product(s)
2-BromopropaneSodium EthoxideEthanol55°CPropene (E2)Ethyl isopropyl ether (SN2)
Isopropyl bromideSodium ethoxideEthanol/WaterNot specifiedSN2 product (47% yield)E2 product
Isopropyl bromideSodium methoxideDMSONot specifiedE2 product (97% yield)SN2 product (3% yield)
2-BromobutanePotassium tert-butoxidetert-ButanolNot specified1-Butene (Hofmann E2)2-Butene (Zaitsev E2)
2-BromobutaneSodium EthoxideEthanolNot specified2-Butene (Zaitsev E2)1-Butene (Hofmann E2)

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction of a Secondary Alkyl Halide with Sodium Alkoxide

This protocol is adapted for the reaction of this compound with sodium ethoxide to favor the SN2 product.

  • Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared sodium ethoxide solution.

  • Addition of Alkyl Halide: Slowly add this compound to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired ether product.

Protocol 2: General Procedure for E2 Elimination of a Secondary Alkyl Halide with Potassium tert-Butoxide

This protocol is adapted for the reaction of this compound with potassium tert-butoxide to favor the E2 product.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Addition of Alkyl Halide: Slowly add this compound to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a low-boiling organic solvent such as pentane (B18724) or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.

  • Purification: Purify the resulting alkene product by fractional distillation.

Visualizations

Substitution_Elimination_Pathways cluster_SN2_E2 Bimolecular Pathways cluster_SN1_E1 Unimolecular Pathways This compound This compound SN2 Product SN2 Product This compound->SN2 Product  Strong, unhindered  nucleophile (e.g., NaOEt)  Polar aprotic solvent  Low temperature E2 Product E2 Product This compound->E2 Product  Strong, hindered  base (e.g., K-OtBu)  High temperature Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation  Weak nucleophile/base  (e.g., EtOH, H2O)  Polar protic solvent SN1 Product SN1 Product Secondary Carbocation->SN1 Product  Nucleophilic attack E1 Product E1 Product Secondary Carbocation->E1 Product  Proton abstraction Rearranged Carbocation Rearranged Carbocation Secondary Carbocation->Rearranged Carbocation  Hydride Shift Rearranged SN1 Product Rearranged SN1 Product Rearranged Carbocation->Rearranged SN1 Product Rearranged E1 Product Rearranged E1 Product Rearranged Carbocation->Rearranged E1 Product

Caption: Competing substitution and elimination pathways for this compound.

Experimental_Workflow start Start reagents Combine this compound, Nucleophile/Base, and Solvent start->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction workup Quench and Extract reaction->workup purification Dry, Concentrate, and Purify workup->purification product Isolated Product purification->product

Caption: General experimental workflow for substitution/elimination reactions.

References

Technical Support Center: Purification of 1-Bromo-3-methylheptane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 1-bromo-3-methylheptane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in the synthesis of this compound from 3-methyl-1-heptanol (B93506)?

A1: The most common impurities include unreacted 3-methyl-1-heptanol, the elimination byproduct 3-methyl-1-heptene, and residual acidic reagents (e.g., HBr or H₂SO₄).

Q2: How can I remove the unreacted starting alcohol from my product?

A2: Unreacted 3-methyl-1-heptanol can be removed by washing the crude product with water or a saturated sodium bicarbonate solution during a liquid-liquid extraction workup. For more persistent cases, washing with cold, concentrated sulfuric acid can be effective, as the alcohol is soluble in the acid while the alkyl bromide is not.[1][2]

Q3: My purified product is still showing signs of an alkene impurity. How can I remove it?

A3: The elimination byproduct, 3-methyl-1-heptene, has a significantly lower boiling point than this compound. Therefore, careful fractional distillation should effectively separate the two compounds.

Q4: What is the best general approach for purifying crude this compound?

A4: A typical purification workflow involves an initial liquid-liquid extraction to remove water-soluble impurities and acids, followed by drying of the organic layer, and then fractional distillation to separate the product from other organic impurities. For very high purity requirements, flash column chromatography can be employed as a final step.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC or GC to ensure completion before workup.
Product loss during aqueous workupMinimize the number of washes and ensure the pH of the aqueous layer is not excessively basic, which could promote elimination.
Inefficient distillationEnsure the distillation apparatus is properly insulated and the distillation is performed slowly to achieve good separation.[3][4]
Co-elution during chromatographyOptimize the solvent system for flash chromatography by screening different solvent polarities to achieve a baseline separation of the product from impurities on a TLC plate. An ideal Rf value for the product is around 0.3.[5]
Problem 2: Presence of a significant amount of a lower-boiling point impurity in the final product.
Possible Cause Troubleshooting Step
Formation of elimination product (3-methyl-1-heptene)Use milder reaction conditions (lower temperature) to minimize the formation of the alkene.
Inefficient fractional distillationUse a longer fractionating column or one with a higher number of theoretical plates to improve separation.[3][6] Ensure a slow and steady distillation rate.[3]
Problem 3: The purified product is wet (contains residual water).
Possible Cause Troubleshooting Step
Inadequate drying of the organic layerUse a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and allow for adequate contact time.
Insufficient separation during liquid-liquid extractionAllow the layers to fully separate in the separatory funnel and carefully drain the organic layer, avoiding contamination with the aqueous layer.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₇Br193.12Not explicitly available, estimated to be >180°C
3-Methyl-1-heptanolC₈H₁₈O130.23179.2[1][2]
3-Methyl-1-hepteneC₈H₁₆112.21111[7]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane) if the product is not already in an organic phase.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter or decant the drying agent and concentrate the organic solvent using a rotary evaporator.

Protocol 2: Fractional Distillation
  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[3]

  • Add the crude product to the distillation flask along with boiling chips.

  • Heat the flask gently.

  • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately. The temperature should be monitored closely, and the fraction collected at a stable boiling point will be the purified product.[8]

Protocol 3: Flash Column Chromatography
  • Determine a suitable solvent system using thin-layer chromatography (TLC). A solvent system that gives the product an Rf value of approximately 0.3 is ideal.[5] A common starting point for alkyl halides is a mixture of hexanes and ethyl acetate.

  • Pack a chromatography column with silica (B1680970) gel using the chosen solvent system.

  • Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_product->extraction Remove water- soluble impurities drying Drying Organic Layer extraction->drying Remove residual water distillation Fractional Distillation drying->distillation Separate by boiling point chromatography Flash Chromatography (Optional) distillation->chromatography High purity needed pure_product Pure 1-Bromo-3- methylheptane distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Distillation_Troubleshooting start Distillate Contaminated with Low-Boiling Impurity check_bp Check Boiling Point Difference start->check_bp large_diff Large BP Difference (>25 °C) check_bp->large_diff Yes small_diff Small BP Difference (<25 °C) check_bp->small_diff No check_distillation Review Distillation Technique large_diff->check_distillation improve_distillation Improve Separation Efficiency small_diff->improve_distillation slow_rate Slow Distillation Rate? check_distillation->slow_rate good_insulation Proper Insulation? check_distillation->good_insulation longer_column Use Longer/ More Efficient Column improve_distillation->longer_column slow_rate->check_distillation No, adjust solution Pure Product slow_rate->solution Yes good_insulation->check_distillation No, adjust good_insulation->solution Yes longer_column->solution

References

Preventing elimination side products with 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic reactions involving 1-bromo-3-methylheptane. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize substitution reactions while minimizing unwanted elimination side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: My reaction with this compound is producing a significant amount of alkene (elimination product). What is the primary cause?

A1: The formation of 3-methylhept-1-ene is a common issue. This compound is a secondary alkyl halide, which is susceptible to both SN2 (substitution) and E2 (elimination) reaction pathways. The predominant pathway is highly dependent on the reaction conditions. A high yield of the elimination product is typically caused by one or more of the following factors:

  • Strong, bulky bases: Reagents that are sterically hindered and/or strongly basic will preferentially abstract a proton from the beta-carbon, favoring the E2 pathway.[1][2]

  • High reaction temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by an increase in entropy.[3][4][5] Increasing the temperature provides the energy to overcome this barrier, making elimination the more favorable pathway.[3][5][6]

  • Solvent choice: Polar protic solvents can stabilize the transition state of elimination reactions and can also solvate the nucleophile, reducing its effectiveness for substitution.[7]

Q2: I used sodium hydroxide (B78521) as my nucleophile and got mostly elimination products. I thought it was a strong nucleophile. What went wrong?

A2: While hydroxide (OH⁻) is a strong nucleophile, it is also a strong, non-bulky base.[8] For secondary alkyl halides like this compound, strong bases significantly promote the E2 elimination pathway.[2] Even with non-bulky bases, secondary halides often yield elimination as the major product.[9] To favor substitution, you should select a reagent that is a good nucleophile but a weak base.

Q3: How can I modify my experimental setup to favor the SN2 substitution product?

A3: To maximize the yield of the desired substitution product, you should optimize the following three key parameters:

  • Nucleophile Selection: Choose a nucleophile that has high nucleophilicity but low basicity. Excellent choices include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[10] These species are potent nucleophiles but are the conjugate bases of relatively strong acids, making them weak bases.[11]

  • Solvent Selection: Use a polar aprotic solvent.[12] Solvents like DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), or acetone (B3395972) are ideal for SN2 reactions.[9][10][13] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive for backside attack on the electrophilic carbon.[13][14]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway of elimination.[3][4][5] Room temperature or slightly below is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a nucleophile and a base in the context of this reaction?

A1: Both nucleophiles and bases are electron-pair donors. The distinction lies in what they attack. A nucleophile attacks an electrophilic atom (in this case, the carbon atom bonded to bromine).[15] This leads to a substitution reaction. A base attacks an electrophilic proton (in this case, a hydrogen on the carbon adjacent to the C-Br bond).[16] This leads to an elimination reaction. For a secondary substrate, the steric hindrance around the electrophilic carbon makes it more accessible for a base to abstract a peripheral proton than for a nucleophile to attack the carbon center.[1][17][18]

Q2: Which nucleophiles are recommended for achieving a high yield of substitution product with this compound?

A2: For secondary alkyl halides, weakly basic, high-nucleophilicity anions are preferred. Good examples include:

  • Sodium azide (NaN₃)

  • Sodium cyanide (NaCN)

  • Sodium thiomethoxide (NaSCH₃)

  • Halide ions (e.g., NaI in acetone)

These reagents are known to work well for SN2 reactions on secondary substrates.[10]

Q3: Why is a polar aprotic solvent like DMSO recommended over a polar protic solvent like ethanol?

A3: In a polar protic solvent like ethanol, the solvent molecules can form hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, which stabilizes it and hinders its ability to attack the electrophile, thus slowing down the SN2 reaction.[12][13] Polar aprotic solvents like DMSO are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the anion, leaving it more free and reactive to participate in the SN2 reaction.[12][13][19]

Q4: Will I ever be able to achieve 100% substitution product with a secondary alkyl halide?

A4: Achieving 100% of a single product is highly unlikely in reactions where substitution and elimination are competing. Because this compound is a secondary halide, there will almost always be a mixture of SN2 and E2 products.[1] The goal of optimization is to make the desired SN2 product the major component by carefully selecting the nucleophile, solvent, and temperature.

Data Presentation: Nucleophile and Solvent Effects
SubstrateReagentSolventTemperature (°C)Major ProductMinor ProductReference
2-BromopentaneNaOCH₂CH₃Ethanol25Alkene (E2) - 82%Ether (SN2) - 18%[10]
2-BromopropaneNaOHEthanol/H₂O-Alkene (E2) - 79%Alcohol (SN2) - 21%[10]
1-BromoalkaneNaN₃DMF60-70Azide (SN2) > 90%Alkene (E2) < 10%[14]
1-BromoalkaneNaCNEthanolRefluxNitrile (SN2)Alkene (E2)[20]

Note: Primary (1-Bromoalkane) substrates are included to illustrate the high SN2 yields achievable with appropriate nucleophiles, which can be extrapolated to optimizing reactions for secondary substrates.

Experimental Protocol: Synthesis of 1-Azido-3-methylheptane

This protocol provides a detailed methodology for a substitution reaction designed to maximize the SN2 product.

Objective: To synthesize 1-azido-3-methylheptane from this compound via an SN2 reaction, minimizing the formation of 3-methylhept-1-ene.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)[21]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 25°C). If the reaction is slow, it may be gently heated to 40-50°C, but avoid high temperatures to suppress E2 formation.

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[14]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, 1-azido-3-methylheptane.

  • Purification: The crude product can be further purified by vacuum distillation.

Visualizations

G sub This compound reagent + Nu:⁻ / :B⁻ sub->reagent path_sn2 Substitution Product (1-Nu-3-methylheptane) reagent->path_sn2 SN2 Path (Attack on C-Br) path_e2 Elimination Product (3-methylhept-1-ene) reagent->path_e2 E2 Path (Attack on β-H)

Caption: Competing SN2 and E2 reaction pathways for this compound.

G start High % of Elimination Product Observed? q_temp Is Reaction Temperature > 50°C? start->q_temp Yes q_base Is Reagent a Strong Base (e.g., OH⁻, RO⁻)? q_temp->q_base No sol_temp Solution: Lower temperature to 25°C or below. q_temp->sol_temp Yes q_solvent Is Solvent Polar Protic (e.g., EtOH, H₂O)? q_base->q_solvent No sol_base Solution: Use a weak base/ strong nucleophile (e.g., N₃⁻, CN⁻). q_base->sol_base Yes sol_solvent Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF). q_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for minimizing elimination side products.

References

Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Bromo-3-methylheptane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on achieving high yield and stereoselectivity.

Question 1: Low or no yield of the final product, this compound.

Possible Causes & Solutions:

  • Incomplete conversion of the precursor alcohol: The hydroxyl group of an alcohol is a poor leaving group and requires activation for nucleophilic substitution.[1][2]

    • Solution: Ensure proper activation of the alcohol. When using reagents like PBr₃ or SOCl₂, ensure they are fresh and used in the correct stoichiometric amounts. For reactions with HBr, ensure the acid concentration is sufficient to protonate the hydroxyl group.[2][3]

  • Side reactions dominating: Elimination (E2) can compete with the desired substitution (SN2) reaction, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature to favor the SN2 pathway. Use a non-basic brominating agent like PBr₃, which is less likely to promote elimination compared to a strong base.

  • Degradation of Grignard reagent (if used in precursor synthesis): Grignard reagents are highly reactive and sensitive to moisture and acidic protons.

    • Solution: Use anhydrous solvents and glassware. Ensure all starting materials are free of water. Avoid substrates with acidic protons (e.g., alcohols, carboxylic acids) when performing a Grignard reaction.[4]

Question 2: Poor stereoselectivity (low enantiomeric excess, ee) in the final product.

Possible Causes & Solutions:

  • Racemization during the bromination step: The reaction may be proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to a racemic mixture.[1][5]

    • Solution: Use reaction conditions that strongly favor an SN2 mechanism for the conversion of the chiral alcohol to the alkyl bromide. The SN2 reaction proceeds with an inversion of configuration, thus preserving stereochemical integrity.[3][6] Reagents like Phosphorus tribromide (PBr₃) in a non-polar solvent are ideal for this transformation on primary alcohols.[3] Avoid using HBr with secondary alcohols, as this can lead to a mixture of SN1 and SN2 products.[1]

  • Low enantiomeric excess of the starting chiral alcohol (3-methylheptan-1-ol): The stereochemical purity of the final product is directly dependent on the purity of the chiral precursor.

    • Solution: Verify the enantiomeric excess of the starting alcohol using chiral HPLC or GC. If the ee is low, the purification method for the alcohol needs to be optimized, or a more enantioselective synthesis route for the alcohol must be employed.

  • Incorrect assignment of stereochemistry: The stereochemical outcome of the reaction might be an inversion, but the analysis is expecting retention, or vice-versa.

    • Solution: Confirm the expected stereochemical pathway. SN2 reactions, for instance, result in an inversion of configuration at the chiral center.[7][8]

Question 3: Formation of unexpected side products.

Possible Causes & Solutions:

  • Carbocation rearrangement: If the reaction conditions allow for the formation of a carbocation (SN1 pathway), rearrangements can occur to form a more stable carbocation, leading to isomeric alkyl halides.[1][9] This is a particular risk with secondary alcohols.[1]

    • Solution: As with maintaining stereoselectivity, use conditions that favor an SN2 reaction. For primary alcohols like 3-methylheptan-1-ol, this is generally achievable.

  • Elimination products (alkenes): As mentioned, elimination can compete with substitution.

    • Solution: Keep reaction temperatures low and use reagents that are not strongly basic.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to convert a chiral primary alcohol like (S)-3-methylheptan-1-ol to (R)-1-Bromo-3-methylheptane while maintaining stereochemical integrity?

A1: The most reliable method is to use a reagent that promotes an SN2 reaction, which will lead to a predictable inversion of stereochemistry. Phosphorus tribromide (PBr₃) is an excellent choice for converting primary alcohols to alkyl bromides with high stereochemical fidelity.[3] The reaction is typically carried out in a non-polar, aprotic solvent like diethyl ether or dichloromethane (B109758) at low temperatures (e.g., 0 °C) to minimize side reactions.

Q2: How can I synthesize the chiral precursor, (S)-3-methylheptan-1-ol, with high enantiomeric excess?

A2: There are several strategies for the asymmetric synthesis of chiral alcohols:

  • Use of Chiral Auxiliaries: Methods like the SAMP/RAMP hydrazone chemistry can be used to introduce the chiral center with high diastereoselectivity, followed by removal of the auxiliary to yield the enantiomerically enriched product.[10]

  • Enzymatic Reduction: Biocatalytic reduction of a corresponding ketone (3-methylheptan-1-al) using specific ketoreductases (KREDs) can provide very high enantiomeric excess.

  • Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of an appropriate unsaturated precursor using a chiral catalyst (e.g., a Ru-BINAP complex) is another powerful method.

Q3: My synthesis resulted in a racemic mixture of this compound. How can I separate the enantiomers?

A3: Chiral chromatography is the most common and effective method for separating enantiomers on both analytical and preparative scales.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is often preferred for preparative chiral separations as it can be faster and uses less organic solvent than HPLC.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) is a widely used and reliable technique for enantioseparation.[11][14]

Q4: What are the key differences in reaction mechanisms when using HBr vs. PBr₃ to convert an alcohol to an alkyl bromide?

A4:

  • With HBr: The mechanism depends on the alcohol's structure. For primary alcohols, it can proceed via an SN2 mechanism. However, for secondary and tertiary alcohols, it predominantly follows an SN1 pathway, involving a carbocation intermediate, which can lead to racemization and rearrangements.[1][15]

  • With PBr₃: This reagent is generally used for primary and secondary alcohols and proceeds via an SN2 mechanism.[3] The phosphorus atom acts as a Lewis acid, coordinating to the alcohol's oxygen to form a good leaving group, which is then displaced by the bromide ion in a backside attack, resulting in an inversion of configuration.[3]

Data Presentation

Table 1: Illustrative Comparison of Brominating Agents for the Conversion of (S)-3-methylheptan-1-ol

ReagentTypical ConditionsPredominant MechanismExpected ProductTypical Yield (%)Typical ee (%)
PBr₃Et₂O, 0 °CSN2(R)-1-Bromo-3-methylheptane85-95>98
CBr₄, PPh₃CH₂Cl₂, rtSN2 (Appel Reaction)(R)-1-Bromo-3-methylheptane80-90>98
HBr (conc.)RefluxSN2 (for primary)(R)-1-Bromo-3-methylheptane70-8590-95
HBr (conc.)Reflux (if secondary)SN1/SN2 mixRacemic mixture + isomersVariableLow

Note: Data are illustrative and based on general principles of organic reactions. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (R)-1-Bromo-3-methylheptane from (S)-3-methylheptan-1-ol via SN2 Reaction

Objective: To convert enantiomerically pure (S)-3-methylheptan-1-ol to (R)-1-Bromo-3-methylheptane with inversion of stereochemistry.

Materials:

  • (S)-3-methylheptan-1-ol (>99% ee)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve (S)-3-methylheptan-1-ol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add PBr₃ (0.35 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure (R)-1-Bromo-3-methylheptane.

  • Characterize the product by NMR and MS, and determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification & Analysis start Prochiral Ketone (e.g., 3-methylheptan-1-al) asym_red Asymmetric Reduction (e.g., with KRED) start->asym_red chiral_alc (S)-3-methylheptan-1-ol asym_red->chiral_alc bromination Bromination (SN2) (PBr3, 0 °C) chiral_alc->bromination workup Aqueous Workup & Extraction bromination->workup purify Purification (Distillation/Chromatography) workup->purify analysis Analysis (NMR, Chiral GC/HPLC) purify->analysis final_product (R)-1-Bromo-3-methylheptane analysis->final_product

Caption: Overall workflow for the stereoselective synthesis of this compound.

troubleshooting_stereoselectivity start Low Enantiomeric Excess (ee) in Final Product check_precursor Check ee of starting (S)-3-methylheptan-1-ol start->check_precursor check_conditions Review Bromination Reaction Conditions start->check_conditions precursor_low Precursor ee is low check_precursor->precursor_low Yes precursor_ok Precursor ee is high check_precursor->precursor_ok No sn1_path Conditions favor SN1? (e.g., HBr, high temp) check_conditions->sn1_path sn2_path Conditions favor SN2? (e.g., PBr3, low temp) check_conditions->sn2_path improve_precursor Improve precursor synthesis or purification precursor_low->improve_precursor precursor_ok->check_conditions use_sn2 Switch to SN2 conditions (PBr3, low temp) sn1_path->use_sn2 Yes problem_solved Stereoselectivity Issue Resolved sn2_path->problem_solved Yes use_sn2->problem_solved

Caption: Troubleshooting flowchart for low stereoselectivity.

sn2_vs_e2 cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) start (S)-3-methylheptan-1-ol-OPBr2 + Br⁻ sn2_product {Inversion of Stereochemistry | (R)-1-Bromo-3-methylheptane} start->sn2_product Substitution e2_product {Elimination Product | 3-Methylhept-1-ene} start->e2_product Elimination sn2_conditions Low Temperature Non-basic Reagent (PBr3) e2_conditions High Temperature Strong Base

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

References

Technical Support Center: Scalable Synthesis of 1-Bromo-3-methylheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-bromo-3-methylheptane and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent and scalable methods for preparing this compound involve the bromination of the corresponding alcohol, 3-methylheptan-1-ol. The three primary industrial-scale methods are:

  • Reaction with Hydrogen Bromide (HBr) and Sulfuric Acid (H₂SO₄): This is a classic and cost-effective method that generates HBr in situ from an alkali metal bromide and sulfuric acid.[1]

  • Reaction with Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to alkyl bromides and is known for minimizing carbocation rearrangements.

  • The Appel Reaction: This method utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) under mild and neutral conditions, which is advantageous for sensitive substrates.

Q2: My synthesis of this compound from 3-methylheptan-1-ol is giving a low yield. What are the potential causes?

A2: Low yields can stem from several factors depending on the chosen method:

  • Incomplete Reaction: The reaction may not have gone to completion. For HBr/H₂SO₄ methods, ensure sufficient reflux time. For PBr₃ and Appel reactions, monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts is a common cause of low yields. For acid-catalyzed reactions, these can include elimination to form alkenes or ether formation (di(3-methylheptyl) ether).

  • Suboptimal Temperature Control: For exothermic reactions like those with PBr₃, poor temperature control can lead to increased side reactions.

  • Loss during Work-up and Purification: Significant product loss can occur during aqueous washes and distillation. Ensure proper phase separation and efficient distillation techniques.

Q3: What are the typical impurities I might encounter in my crude this compound?

A3: Common impurities include:

  • Unreacted 3-methylheptan-1-ol.

  • Di(3-methylheptyl) ether, a common byproduct in acid-catalyzed reactions.

  • 3-methylheptene, resulting from elimination side reactions.

  • Residual acidic or brominating reagents.

  • For the Appel reaction, triphenylphosphine oxide is a major byproduct that needs to be removed.

Q4: How can I best purify the crude this compound?

A4: The most effective method for purifying this compound on a large scale is fractional distillation under reduced pressure.[1] This is particularly important to separate the product from unreacted alcohol and higher-boiling ether byproducts. A thorough aqueous work-up is crucial before distillation to remove any water-soluble impurities and residual acids.[1]

Troubleshooting Guides

Method 1: Synthesis using HBr and H₂SO₄
Problem Potential Cause Recommended Solution
Low product yield Incomplete reactionIncrease reflux time. Ensure adequate mixing of the biphasic system.
Formation of di(3-methylheptyl) etherAvoid excessively high temperatures. Ensure the concentration of HBr is sufficient.
Elimination to form 3-methylhepteneMaintain a controlled temperature during the reaction and distillation.
Product is dark-colored Oxidation of bromide ions by concentrated H₂SO₄Ensure the temperature during the addition of sulfuric acid is kept low.
Difficult phase separation during work-up Emulsion formationAdd a small amount of brine to the separatory funnel to help break the emulsion.
Method 2: Synthesis using PBr₃
Problem Potential Cause Recommended Solution
Reaction is too vigorous and difficult to control PBr₃ is highly reactive with the alcohol.Add the PBr₃ dropwise to a cooled solution of the alcohol (e.g., in an ice bath) to manage the exothermic reaction.[2]
Low product yield Incomplete reactionAllow the reaction to stir at room temperature for a sufficient time after the addition of PBr₃ is complete. Monitor by TLC.
Hydrolysis of PBr₃Ensure all glassware is thoroughly dried and use an anhydrous solvent.
Acidic residue in the crude product Formation of phosphorous acid (H₃PO₃) as a byproduct.Carefully quench the reaction mixture with ice-water and wash the organic layer with a saturated sodium bicarbonate solution.

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via HBr/H₂SO₄

This protocol is adapted from a general procedure for the synthesis of primary alkyl bromides from Organic Syntheses.[1]

Materials:

  • 3-methylheptan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methylheptan-1-ol, 48% hydrobromic acid (1.25 equivalents), and a stir bar.

  • Slowly add concentrated sulfuric acid (0.25 equivalents) to the mixture while cooling in an ice bath to control the initial exotherm.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will separate into two layers.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer containing the crude this compound.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the dried product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Quantitative Data Summary

ParameterHBr/H₂SO₄ MethodPBr₃ MethodAppel Reaction
Typical Yield 85-95%[1]>90%High
Reaction Temperature Reflux0°C to room temperature[2]0°C to room temperature
Reaction Time 4-6 hours[1]1-3 hours1-2 hours
Key Reagents HBr, H₂SO₄PBr₃PPh₃, CBr₄
Work-up Aqueous wash, distillationAqueous wash, distillationFiltration, aqueous wash, chromatography/distillation

Visualizations

experimental_workflow start Start: 3-methylheptan-1-ol reactants Add HBr and H₂SO₄ start->reactants reflux Reflux for 4-6 hours reactants->reflux workup Aqueous Work-up (Wash with H₂O, NaHCO₃) reflux->workup drying Dry with CaCl₂ workup->drying purification Fractional Distillation (Reduced Pressure) drying->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes check_byproducts Analyze for byproducts (GC-MS, NMR) complete->check_byproducts ether_formation Ether Formation Detected check_byproducts->ether_formation elimination Elimination Product Detected check_byproducts->elimination workup_loss Investigate Work-up/Purification Losses check_byproducts->workup_loss

Caption: Troubleshooting decision tree for low product yield.

References

Stability of 1-Bromo-3-methylheptane under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and reactivity of 1-bromo-3-methylheptane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a primary alkyl halide. Due to the high instability of primary carbocations, its reactions are primarily governed by bimolecular mechanisms: SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination).[1] The choice between these two pathways is highly dependent on the reaction conditions, specifically the nature of the nucleophile/base and the solvent system used. SN1 and E1 reactions are generally not favored for primary alkyl halides like this compound.[1]

Q2: How does the choice of nucleophile versus base influence the reaction outcome?

A2: The role of the reacting species is critical:

  • Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻, CH₃S⁻) will favor the SN2 pathway, leading to a substitution product.

  • Strong, hindered (bulky) bases (e.g., potassium tert-butoxide, t-BuOK) will favor the E2 pathway, leading to an elimination product (alkene). The steric bulk makes it difficult for the base to attack the carbon atom (as required for SN2), so it preferentially removes a proton from a beta-carbon.[2]

  • Strong, non-hindered bases (e.g., OH⁻, OEt⁻) can lead to a mixture of SN2 and E2 products, making the reaction less selective.[1]

Q3: What is the effect of the solvent on the stability and reactivity of this compound?

A3: The solvent plays a crucial role in determining the reaction pathway and rate:

  • Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more reactive. These solvents also favor E2 reactions.[3]

  • Polar protic solvents (e.g., water, ethanol, methanol) can slow down SN2 and E2 reactions by solvating the nucleophile/base, creating a "solvent cage" and reducing its reactivity.[4][5] While these solvents are known to favor SN1/E1 pathways for tertiary halides, for a primary halide like this compound, they primarily hinder the favored bimolecular pathways.[5]

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, like other alkyl bromides, this compound can undergo hydrolysis to form 3-methylheptan-1-ol. This is typically a slow SN2 reaction with water acting as the nucleophile. Based on analogous compounds like 1-bromopropane, which has a hydrolysis half-life of about 26 days at a neutral pH of 7, this compound is expected to hydrolyze slowly under neutral aqueous conditions.[6] The rate of hydrolysis can be influenced by pH; it may be accelerated by the presence of stronger nucleophiles like hydroxide (B78521) ions (OH⁻) at higher pH.

Q5: What are the expected products from an E2 elimination reaction?

A5: In an E2 reaction, a proton is removed from a carbon adjacent (beta) to the carbon bearing the bromine. For this compound, there is only one beta-carbon with protons (C2). Therefore, the E2 elimination will yield a single major alkene product: 3-methylhept-1-ene . According to Zaitsev's rule, when multiple alkenes can be formed, the more substituted alkene is the major product; however, in this case, only one constitutional isomer is possible.[3]

Troubleshooting Guides

Problem: My SN2 reaction is giving a low yield of the desired substitution product.

  • Possible Cause 1: Competing E2 Elimination. This is likely if you are using a base that is also a strong nucleophile (e.g., ethoxide).

    • Solution: Use a less basic, strong nucleophile like iodide (I⁻) or cyanide (CN⁻). Ensure your reaction temperature is not too high, as higher temperatures tend to favor elimination over substitution.

  • Possible Cause 2: Incorrect Solvent Choice. You may be using a polar protic solvent (water, ethanol) which is solvating your nucleophile and reducing its effectiveness.

    • Solution: Switch to a polar aprotic solvent such as acetone, DMF, or DMSO to enhance the nucleophilicity of your reagent.[3]

  • Possible Cause 3: Hydrolysis of the Starting Material. If your reagents or solvent contain water, the starting material may be slowly hydrolyzing to the corresponding alcohol.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for the reaction.

Problem: I am observing multiple unexpected products in my reaction mixture.

  • Possible Cause: Mixed SN2/E2 Pathways. This is a common issue when using strong, non-hindered bases like sodium hydroxide or sodium ethoxide.[1]

    • Solution: To favor substitution, use a strong, non-basic nucleophile. To favor elimination, use a strong, sterically hindered base like potassium tert-butoxide.[2] Refer to the data tables below for guidance on selecting appropriate conditions.

Problem: The reaction is proceeding very slowly or not at all.

  • Possible Cause 1: Weak Nucleophile/Base. Your chosen reagent may not be strong enough to displace the bromide or abstract a proton at a reasonable rate.

    • Solution: Choose a stronger nucleophile for SN2 reactions or a stronger base for E2 reactions. For example, replace methanol (B129727) (weak nucleophile) with sodium methoxide (B1231860) (strong nucleophile/base).

  • Possible Cause 2: Poor Leaving Group Ability. While bromide is a good leaving group, its departure can be hindered.

    • Solution: While you cannot change the leaving group from bromide in the starting material, ensure the reaction conditions are optimal (correct solvent, strong nucleophile/base) to facilitate its departure. The rate of both SN2 and E2 reactions is dependent on the leaving group's ability.[3]

Data Presentation

Table 1: Predicted Reaction Outcomes for this compound under Various Conditions

Reagent (Nucleophile/Base)SolventPredominant PathwayMajor ProductMinor Product(s)
NaI (Strong Nucleophile)Acetone (Polar Aprotic)SN2 1-Iodo-3-methylheptaneMinimal
NaCN (Strong Nucleophile)DMSO (Polar Aprotic)SN2 3-MethylheptanenitrileMinimal
CH₃COONa (Weak Nucleophile)DMF (Polar Aprotic)Slow SN2 3-Methylheptyl acetateVery slow reaction
t-BuOK (Strong, Hindered Base)t-BuOH (Polar Protic)E2 3-Methylhept-1-eneMinimal SN2 product
NaOEt (Strong Base/Nucleophile)Ethanol (Polar Protic)SN2 / E2 Competition 1-Ethoxy-3-methylheptane3-Methylhept-1-ene
H₂O (Weak Nucleophile)Water (Polar Protic)Very Slow SN2 3-Methylheptan-1-olVery slow reaction

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution (Synthesis of 1-Iodo-3-methylheptane)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (NaI, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature and filter to remove the NaBr precipitate. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and then with a saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by distillation or column chromatography if necessary.

Protocol 2: General Procedure for E2 Elimination (Synthesis of 3-Methylhept-1-ene)

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in anhydrous tert-butanol.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with pentane (B18724) or diethyl ether (2x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and carefully remove the solvent by distillation. The resulting crude alkene can be purified by fractional distillation.

Mandatory Visualizations

G cluster_start This compound cluster_pathways Reaction Pathways cluster_products Products start This compound nuc Strong, Non-hindered Nucleophile (e.g., NaI in Acetone) base Strong, Hindered Base (e.g., t-BuOK in t-BuOH) sn2 SN2 Pathway e2 E2 Pathway nuc->sn2 Favors Substitution base->e2 Favors Elimination sub_prod Substitution Product (1-Iodo-3-methylheptane) sn2->sub_prod elim_prod Elimination Product (3-Methylhept-1-ene) e2->elim_prod

Caption: Competing SN2 and E2 pathways for this compound.

G start Define Desired Product q1 Substitution or Elimination? start->q1 sub Choose Strong, Non-basic Nucleophile (e.g., NaI, NaCN) q1->sub Substitution elim Choose Strong, Hindered Base (e.g., t-BuOK) q1->elim Elimination solvent_sub Select Polar Aprotic Solvent (e.g., Acetone, DMSO) sub->solvent_sub solvent_elim Select Appropriate Solvent (e.g., t-BuOH, THF) elim->solvent_elim run Run Experiment at Optimal Temperature solvent_sub->run solvent_elim->run

Caption: Experimental workflow for selecting reaction conditions.

G start Problem: Low Yield of Desired Product q1 Was the desired product from Substitution (SN2)? start->q1 check_elim Check for elimination side products (alkenes) q1->check_elim Yes q3 Was the desired product from Elimination (E2)? q1->q3 No q2 Alkene present? check_elim->q2 sol_base Use a less basic nucleophile or a non-hindered one. Lower reaction temperature. q2->sol_base Yes check_reagents Verify nucleophile strength and solvent type. Is solvent polar aprotic? q2->check_reagents No check_sub Check for substitution side products (e.g., alcohol, ether) q3->check_sub Yes check_base Verify base strength. Is it a strong base? q3->check_base No q4 Substitution product present? check_sub->q4 sol_hindrance Use a more sterically hindered base (t-BuOK). Increase temperature. q4->sol_hindrance Yes q4->check_base No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3-methylheptane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

Issue 1: The purified this compound is acidic.

  • Question: After purification, my sample of this compound shows an acidic pH when tested. What is the likely cause and how can I resolve this?

  • Answer: Acidic impurities are common in crude this compound, often stemming from residual acidic reagents or byproducts from the synthesis, such as hydrogen bromide (HBr). To neutralize and remove these impurities, a washing step with a mild base is recommended.

    • Recommended Protocol:

      • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (B109758) in a separatory funnel.

      • Add an equal volume of a chilled, saturated sodium bicarbonate (NaHCO₃) solution.

      • Stopper the funnel and shake vigorously, periodically venting to release any pressure from evolved CO₂ gas.

      • Allow the layers to separate and drain the lower aqueous layer.

      • Repeat the washing process until no more gas evolution is observed.

      • Finally, wash the organic layer with brine (saturated NaCl solution) to remove most of the dissolved water.

      • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure.

Issue 2: Incomplete separation of impurities with similar boiling points during distillation.

  • Question: I am using fractional distillation to purify this compound, but I am struggling to separate it from an impurity with a very close boiling point. How can I improve the separation?

  • Answer: Fractional distillation is the appropriate technique for separating liquids with close boiling points.[1][2] The efficiency of the separation depends on the number of theoretical plates in the distillation column.

    • Troubleshooting Steps:

      • Increase Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[3]

      • Optimize Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.

      • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components, which can sometimes increase the boiling point difference between the product and the impurity, facilitating better separation.[3]

Issue 3: Low recovery of this compound after column chromatography.

  • Question: I am losing a significant amount of my product during purification by column chromatography. What are the potential reasons and how can I improve the recovery?

  • Answer: Low recovery in column chromatography can be due to several factors, including irreversible adsorption onto the stationary phase or using an inappropriate eluent system.

    • Troubleshooting Steps:

      • Choice of Stationary Phase: While silica (B1680970) gel is common, for compounds that are sensitive or prone to strong adsorption, using a less acidic stationary phase like neutral or basic alumina (B75360) can be beneficial.

      • Eluent Polarity: If the eluent is not polar enough, the product will not move down the column effectively. Conversely, if it is too polar, it may co-elute with impurities. It is crucial to determine the optimal eluent system using thin-layer chromatography (TLC) before running the column. For a relatively non-polar compound like this compound, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane is a good strategy.

      • Column Loading: Overloading the column can lead to poor separation and product loss. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.

Issue 4: Potential for product degradation during purification.

  • Question: I am concerned about the stability of this compound during the purification process, especially with aqueous washing and heating during distillation. How can I minimize degradation?

  • Answer: Alkyl halides can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.

    • Minimizing Degradation:

      • Aqueous Washing: When performing a basic wash, use chilled solutions and minimize the contact time between the organic and aqueous layers.

      • Distillation: Use vacuum distillation to lower the required temperature and minimize the risk of thermal decomposition. Ensure the heating mantle temperature is not set excessively high.

      • Alternative to Aqueous Wash: To avoid potential hydrolysis, acidic impurities can be removed by passing a solution of the crude product in a non-polar solvent through a plug of basic alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as 3-methylheptanol or 3-methylheptane.

  • Isomeric Byproducts: Positional isomers such as 2-bromo-3-methylheptane and 3-bromo-3-methylheptane can form, which may have very similar boiling points to the desired product, making them challenging to separate by distillation alone.

  • Acidic Impurities: Residual acids from the synthesis, like HBr.

Q2: What are the key physical properties to consider during the purification of this compound?

A2: The following table summarizes key physical properties that are important for planning purification procedures.

PropertyValueSignificance for Purification
Boiling Point ~188-190 °C (estimated)Important for setting up fractional distillation parameters. The boiling point will be significantly lower under vacuum.
Boiling Point of 3-methylheptane 118-119 °CA significantly lower boiling point than the product, making it separable by fractional distillation.[4][5]
Solubility Insoluble in water; soluble in common organic solvents like diethyl ether, ethanol, and hexanes.This allows for extraction and washing with aqueous solutions to remove water-soluble impurities.[1]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is often ideal for a comprehensive purity assessment.

Analytical TechniqueApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile impurities, including isomers and unreacted starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for confirming the structure of the purified product. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[6][7][8]
Thin-Layer Chromatography (TLC) A quick and simple method to monitor the progress of a reaction and to determine the optimal eluent system for column chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Begin to gently heat the distillation flask.

  • Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient will be established.[9] Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions, which may contain residual solvent or more volatile impurities.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Using TLC, determine an optimal eluent system. For this compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 99:1 or 98:2). The ideal system should give the product an Rf value of approximately 0.3.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.[10]

Logical Workflow for Purification

PurificationWorkflow Purification Workflow for this compound start Crude this compound wash Aqueous Wash (e.g., NaHCO3) start->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate1 Concentrate dry->concentrate1 distillation Fractional Distillation concentrate1->distillation For boiling point differences chromatography Column Chromatography concentrate1->chromatography For isomeric impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-methylheptane and 2-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-3-methylheptane and 2-Bromoheptane, two isomeric alkyl halides. Understanding the nuances of their reaction kinetics and mechanistic pathways is crucial for designing and optimizing synthetic routes in pharmaceutical and chemical research. This document outlines the theoretical underpinnings of their reactivity, supported by illustrative experimental data, and provides detailed protocols for their comparative analysis.

Executive Summary

The reactivity of this compound and 2-Bromoheptane is primarily dictated by the substitution of the carbon atom bonded to the bromine. This compound is a primary (1°) alkyl halide, while 2-Bromoheptane is a secondary (2°) alkyl halide. This structural difference leads to significant variations in their propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

  • This compound (Primary Alkyl Halide): Due to minimal steric hindrance at the electrophilic carbon, it strongly favors the bimolecular (SN2 and E2) pathways. It is an excellent substrate for SN2 reactions with good nucleophiles and will undergo E2 elimination with strong, sterically hindered bases. It is highly unlikely to react via unimolecular (SN1 and E1) mechanisms due to the instability of the corresponding primary carbocation.

  • 2-Bromoheptane (Secondary Alkyl Halide): This substrate represents a borderline case and can react through all four mechanisms. The predominant pathway is highly dependent on the reaction conditions. Strong nucleophiles in polar aprotic solvents favor SN2 reactions. Strong, concentrated bases favor E2 elimination. Weak nucleophiles in polar protic solvents can lead to SN1 and E1 reactions through the formation of a secondary carbocation.

Data Presentation: A Quantitative Comparison of Reactivity

Reaction TypeSubstrate ClassRepresentative CompoundNucleophile/Base & ConditionsRelative RatePrimary Influencing Factor
SN2 Primary (1°)1-BromobutaneNaI in Acetone (B3395972)~1Low Steric Hindrance
Secondary (2°)2-BromobutaneNaI in Acetone~0.02Increased Steric Hindrance
SN1 Primary (1°)1-BromobutaneSolvolysis in Formic Acid~1High Primary Carbocation Instability
Secondary (2°)2-BromobutaneSolvolysis in Formic Acid~12Moderate Secondary Carbocation Stability
E2 Primary (1°)1-BromobutaneKOtBu in t-BuOHSlowerLess Stable Alkene in Transition State
Secondary (2°)2-BromobutaneKOtBu in t-BuOHFasterMore Stable Alkene in Transition State

Note: The relative rates are illustrative and intended to show the general trend in reactivity based on the substrate's structure. The actual rates will vary with specific reaction conditions.

Reaction Pathways and Controlling Factors

The competition between substitution and elimination reactions for this compound and 2-Bromoheptane is governed by several key factors, primarily steric hindrance and the stability of the potential carbocation intermediate.

Nucleophilic Substitution (SN1 vs. SN2)

The SN2 (bimolecular nucleophilic substitution) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide ion in a concerted fashion.[1][2] The rate of this reaction is highly sensitive to steric hindrance.[3]

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process that proceeds through a carbocation intermediate.[1][2] The rate-determining step is the formation of this carbocation, and therefore, the reaction rate is dependent on the stability of this intermediate.

SN_mechanisms cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway 1_Bromo_3_methylheptane This compound (1°) SN2_TS Crowded Transition State 1_Bromo_3_methylheptane->SN2_TS Fast (Low Steric Hindrance) Carbocation Secondary Carbocation 1_Bromo_3_methylheptane->Carbocation Very Slow (Unstable 1° Carbocation) SN2_Product Substitution Product SN2_TS->SN2_Product 2_Bromoheptane 2-Bromoheptane (2°) 2_Bromoheptane->SN2_TS Slower (Increased Steric Hindrance) 2_Bromoheptane->Carbocation Slow SN1_Product Substitution Product Carbocation->SN1_Product Fast

Caption: Competing SN1 and SN2 pathways for primary vs. secondary bromoalkanes.

Elimination (E1 vs. E2)

The E2 (bimolecular elimination) mechanism is a concerted, single-step reaction where a base removes a proton from a carbon adjacent to the electrophilic carbon, simultaneously forming a double bond and expelling the bromide ion. The rate of an E2 reaction is influenced by the strength of the base and the stability of the forming alkene in the transition state.[4][5]

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Following carbocation formation, a weak base removes an adjacent proton to form a double bond.

E_mechanisms cluster_E2 E2 Pathway (Strong, Bulky Base) cluster_E1 E1 Pathway (Weak Base, Protic Solvent) Alkyl_Halide Alkyl Halide E2_TS Alkene-like Transition State Alkyl_Halide->E2_TS Concerted Carbocation_E1 Carbocation Intermediate Alkyl_Halide->Carbocation_E1 Slow (Ionization) E2_Product Alkene Product E2_TS->E2_Product E1_Product Alkene Product Carbocation_E1->E1_Product Fast (Deprotonation) Reactivity_Order E2 Reactivity: 2-Bromoheptane > this compound (More stable alkene transition state for 2°)

Caption: General overview of E1 and E2 elimination pathways for alkyl halides.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-Bromoheptane, competitive reactions can be performed. These experiments are designed to have both substrates compete for a limited amount of a common reagent, with the product ratio reflecting their relative reaction rates.

Protocol 1: Competitive SN2 Reaction

Objective: To determine the relative SN2 reaction rates of this compound and 2-Bromoheptane.

Principle: This experiment is a variation of the Finkelstein reaction. Both alkyl bromides will be reacted with a limited amount of sodium iodide in acetone. The iodide ion is a good nucleophile, and acetone is a polar aprotic solvent that favors the SN2 mechanism. The relative consumption of the starting materials, determined by gas chromatography (GC), will indicate the relative reaction rates.[6][7]

Materials:

  • This compound

  • 2-Bromoheptane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a suitable column (e.g., DB-5)

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of this compound, 2-Bromoheptane, and the internal standard in acetone. This will be used to determine response factors for GC analysis.

  • Reaction Setup: In a clean, dry flask, dissolve a precisely weighed amount of sodium iodide in anhydrous acetone to create a 0.1 M solution.

  • Initiation: To the NaI solution, add equimolar amounts of this compound and 2-Bromoheptane, along with a known amount of the internal standard. The total moles of alkyl bromides should be in excess of the moles of NaI (e.g., a 2:1 ratio).

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 25°C).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each aliquot by diluting it with a large volume of a water/diethyl ether mixture. The sodium bromide and unreacted sodium iodide will partition into the aqueous layer.

  • Analysis: Analyze the organic layer of each quenched aliquot by gas chromatography.

  • Calculation: By comparing the peak areas of the two alkyl bromides relative to the internal standard at each time point, the rate of disappearance for each substrate can be calculated. The ratio of their rate constants will provide their relative reactivity.

SN2_Workflow Start Prepare Reagents (Alkyl Bromides, NaI, Acetone, Internal Standard) Mix Combine Reagents in Flask (Equimolar Alkyl Bromides, Limited NaI) Start->Mix React Stir at Constant Temperature Mix->React Sample Withdraw Aliquots at Timed Intervals React->Sample Sample->React Repeat Quench Quench with Water/Ether Sample->Quench Analyze Analyze Organic Layer by GC Quench->Analyze Calculate Calculate Relative Rates Analyze->Calculate

Caption: Experimental workflow for the competitive SN2 reaction.

Protocol 2: Competitive E2 Reaction

Objective: To determine the relative E2 elimination rates of this compound and 2-Bromoheptane.

Principle: Both substrates will be reacted with a strong, sterically hindered base, potassium tert-butoxide (KOtBu), in tert-butanol (B103910). This base strongly favors elimination over substitution.[8] The relative rates of formation of the corresponding alkene products will be determined by GC analysis, providing a measure of the relative E2 reactivity.

Materials:

  • This compound

  • 2-Bromoheptane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a suitable column

Procedure:

  • Standard Preparation: Prepare standard solutions of the expected alkene products (3-methyl-1-heptene, hept-1-ene, and cis/trans-hept-2-ene) and the internal standard to determine GC response factors.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a known amount of potassium tert-butoxide in anhydrous tert-butanol to create a 0.1 M solution.

  • Initiation: Add an equimolar mixture of this compound, 2-Bromoheptane, and the internal standard to the base solution.

  • Reaction: Heat the mixture to a constant temperature (e.g., 50°C) and stir.

  • Monitoring & Quenching: Follow the same procedure for sampling and quenching as described in the SN2 protocol.

  • Analysis: Analyze the organic layer by GC to quantify the amounts of each alkene product formed over time.

  • Calculation: The relative rates of formation of the total elimination products from each alkyl bromide will determine their relative E2 reactivity.

Conclusion

The structural classification of an alkyl halide as primary or secondary is a powerful predictor of its chemical reactivity. This compound , as a primary bromide, is an excellent substrate for SN2 reactions due to its low steric hindrance. In contrast, 2-Bromoheptane , a secondary bromide, exhibits greater steric hindrance, making it significantly less reactive in SN2 reactions. However, the ability of 2-Bromoheptane to form a more stable secondary carbocation allows it to undergo SN1 and E1 reactions under appropriate conditions, pathways that are inaccessible to the primary isomer. For E2 reactions , the reactivity is generally higher for the secondary halide as it leads to a more substituted, and thus more stable, alkene product in the transition state.[9] A thorough understanding of these competing pathways, guided by the principles and experimental approaches outlined in this guide, is essential for the effective application of these compounds in organic synthesis.

References

A Comparative Guide to SN2 Reactivity: The Case of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for the construction of complex molecules. The efficiency of this reaction is highly dependent on the structure of the alkyl halide substrate. This guide provides a detailed comparison of the SN2 reactivity of 1-bromo-3-methylheptane with other representative alkyl halides, supported by established principles of physical organic chemistry and outlining a clear experimental protocol for direct comparison.

The Impact of Structure on SN2 Reaction Rates

The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism is exquisitely sensitive to steric hindrance around the reaction center. As the substitution on the carbon atom bearing the leaving group increases, the rate of the SN2 reaction decreases dramatically. The generally accepted order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[1][2][3]

This compound is a primary alkyl halide, as the bromine atom is attached to a carbon that is bonded to only one other carbon atom. However, the presence of a methyl group at the β-position (carbon-3) introduces steric bulk that can influence the approach of the nucleophile to the α-carbon (carbon-1). This steric hindrance, while less pronounced than branching at the α-carbon, is known to retard the rate of SN2 reactions.[4]

Quantitative Comparison of SN2 Reaction Rates

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl~1000
Ethyl bromideCH₃CH₂BrPrimary~50
1-BromobutaneCH₃(CH₂)₃BrPrimary1
1-Bromo-3-methylbutane(CH₃)₂CHCH₂CH₂BrPrimary (β-branched)~0.8
This compound CH₃(CH₂)₃CH(CH₃)CH₂CH₂Br Primary (β-branched) (estimated) ~0.7
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrPrimary (β-highly branched)~0.001
2-BromobutaneCH₃CH(Br)CH₂CH₃Secondary~0.02
2-Bromo-2-methylpropane(CH₃)₃CBrTertiaryNegligible

Note: The relative rates are compiled and extrapolated from various sources for illustrative purposes. The rate for this compound is an estimate based on the established principles of steric hindrance.

As the data indicates, even branching at the β-carbon, as seen in 1-bromo-3-methylbutane, slightly decreases the reaction rate compared to a straight-chain primary halide like 1-bromobutane. This compound, with a similar β-methyl substituent but a longer carbon chain, is expected to have a comparable or slightly lower reaction rate due to the increased conformational flexibility and potential for the alkyl chain to shield the reaction center. The dramatic drop in reactivity for the highly branched neopentyl bromide (1-bromo-2,2-dimethylpropane) underscores the significance of steric effects, even in primary halides.

Experimental Protocol: The Finkelstein Reaction

A common and effective method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl bromide or chloride with a solution of sodium iodide in acetone (B3395972).[5][6][7][8] The rationale for this experiment lies in the differential solubility of the sodium halides in acetone. While sodium iodide is soluble, sodium chloride and sodium bromide are not.[7] Consequently, the progress of the SN2 reaction can be monitored by the formation of a sodium bromide precipitate.

Materials:

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • 1-Bromobutane

  • This compound

  • 1-Bromo-2,2-dimethylpropane (neopentyl bromide)

  • 2-Bromobutane

  • Dry test tubes

  • Pipettes

  • Water bath (50 °C)

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes for each alkyl halide to be tested.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To each test tube, add 2-3 drops of the corresponding alkyl halide and start the stopwatch immediately.

  • Shake the test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time at which the first sign of cloudiness or precipitate appears.

  • For reactions that do not show a precipitate at room temperature after 10-15 minutes, the test tubes can be placed in a 50 °C water bath to facilitate the reaction.[5] Note any changes upon heating.

The expected outcome is that the time taken for the precipitate to form will be inversely proportional to the SN2 reactivity of the alkyl halide.

Visualizing Reaction Logic and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction pathway, the factors influencing its rate, and a typical experimental workflow.

SN2_Mechanism reactant Nu⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ reactant->ts Backside Attack product Nu-CH₂-R + Br⁻ ts->product Inversion of Stereochemistry

Caption: The concerted SN2 reaction mechanism.

Steric_Hindrance A Methyl Halide (Fastest) B Primary Halide (e.g., 1-Bromobutane) (Fast) A->B Increasing Steric Hindrance Decreasing SN2 Rate C Primary Halide with β-branching (e.g., this compound) (Slightly Slower) B->C Increasing Steric Hindrance Decreasing SN2 Rate D Secondary Halide (Slow) C->D Increasing Steric Hindrance Decreasing SN2 Rate E Tertiary Halide (No Reaction) D->E Increasing Steric Hindrance Decreasing SN2 Rate

Caption: Impact of steric hindrance on SN2 reactivity.

Experimental_Workflow prep Preparation Add 2 mL of 15% NaI in acetone to labeled, dry test tubes. addition Reaction Initiation Add 2-3 drops of alkyl halide to each test tube. Start stopwatch. prep->addition observation Data Collection Observe for precipitate formation at room temperature. Record time. addition->observation heating Conditional Step If no reaction, heat at 50°C. Observe and record. observation->heating analysis Analysis Compare precipitation times to determine relative reactivity. heating->analysis

References

Biological Activity of Compounds Derived from 1-Bromo-3-methylheptane: A Review of an Unexplored Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the exploration of derivatives of 1-Bromo-3-methylheptane and their potential biological activities. Despite the commercial availability of this compound as a potential starting material for chemical synthesis, no studies to date have been published detailing the synthesis and subsequent biological evaluation of its derivatives.

Currently, publicly accessible databases and scientific journals lack any specific data on the biological effects of compounds directly synthesized from this compound. Information is primarily limited to the physicochemical properties of the parent compound itself.[1] This absence of research means that no quantitative data, experimental protocols, or established signaling pathways related to this compound derivatives are available to be summarized, compared, or visualized.

While direct information is wanting, the broader field of medicinal chemistry provides context on the potential utility of alkyl halides, including bromoalkanes, in drug discovery and development. Alkyl halides are versatile intermediates in organic synthesis, frequently utilized to introduce specific alkyl groups into larger molecules.[2][3] The inclusion of a halogen atom, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]

The General Role of Alkyl Halides in Bioactive Compounds

Alkyl halides are fundamental building blocks in the synthesis of a wide array of organic molecules.[2] Their reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of medicinal chemistry.[2][5] While often perceived as reactive and potentially non-specific alkylating agents, the strategic incorporation of alkyl halides into a molecule can lead to stable compounds with enhanced biological activity.[4]

The presence of a halogen can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the stereochemistry of chiral alkyl halides can play a crucial role in their biological activity, with different stereoisomers exhibiting varying levels of efficacy.[4]

Structure-Activity Relationships of Bromo-Compounds

The concept of a structure-activity relationship (SAR) is central to drug design, aiming to understand how a molecule's chemical structure relates to its biological function.[6][7][8][9][10] For organobromine compounds, the position and nature of the bromine atom can be critical for activity. While no SAR studies exist for derivatives of this compound, research on other classes of bromo-compounds has shown that bromine substitution can be essential for potency. For instance, in some series of antibacterial compounds, the presence of a bromo-substituent was found to induce high potency.[11]

Synthetic Potential of this compound

This compound is a chiral alkyl halide that could theoretically serve as a synthon to introduce the 3-methylheptyl moiety into various molecular scaffolds. This branched, lipophilic group could be appended to known pharmacophores to probe interactions with hydrophobic pockets in biological targets such as enzymes or receptors.

A general workflow for the synthesis and evaluation of novel derivatives from this compound would follow a standard drug discovery pipeline.

G General Workflow for Bioactive Compound Discovery A This compound (Starting Material) B Chemical Synthesis (e.g., Nucleophilic Substitution, Grignard Reaction) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

A generalized workflow for discovering bioactive compounds.

Conclusion

References

A Comparative Spectroscopic Guide to 1-Bromo-3-methylheptane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the precise characterization of alkyl halides is paramount for ensuring reaction success and compound purity. This guide provides a comparative spectroscopic analysis of 1-bromo-3-methylheptane, a chiral brominated alkane, against structurally similar compounds. Due to the limited availability of public experimental spectra for this compound, this guide leverages predicted data alongside experimental data for analogous compounds, namely 1-bromo-3-methylpentane (B1293714) and the linear isomer 1-bromoheptane. This comparative approach allows for a deeper understanding of how structural nuances influence spectroscopic outcomes.

This guide is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular structure elucidation and verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. These values facilitate a clear comparison of how chain length and branching affect chemical shifts, vibrational frequencies, and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.40Triplet2H-CH₂Br
~1.85Multiplet1H-CH(CH₃)-
~1.65Multiplet2H-CH₂CH₂Br
~1.25-1.40Multiplet6H-(CH₂)₃CH₃
~0.90Multiplet6H-CH(CH₃) & -CH₂CH₃
1-Bromo-3-methylpentane ~3.42Triplet2H-CH₂Br
~1.88Multiplet1H-CH(CH₃)-
~1.67Multiplet2H-CH₂CH₂Br
~1.30-1.45Multiplet2H-CH₂CH₃
~0.91Multiplet6H-CH(CH₃) & -CH₂CH₃
1-Bromoheptane 3.41Triplet2H-CH₂Br
1.85Quintet2H-CH₂CH₂Br
1.42Quintet2H-CH₂CH₂CH₂Br
1.25-1.35Multiplet6H-(CH₂)₃CH₃
0.89Triplet3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~40.0-CH₂Br
~36.5-CH₂CH₂Br
~34.0-CH(CH₃)-
~32.0-CH₂CH₂CH₃
~29.0-CH₂CH₃
~23.0-CH₂CH₃
~19.0-CH(CH₃)
~14.0-CH₂CH₃
1-Bromo-3-methylpentane ~40.2-CH₂Br
~36.8-CH₂CH₂Br
~34.5-CH(CH₃)-
~29.5-CH₂CH₃
~19.2-CH(CH₃)
~11.5-CH₂CH₃
1-Bromoheptane 33.8-CH₂Br
32.7-CH₂CH₂Br
31.4-CH₂CH₂CH₂Br
28.5-(CH₂)₃CH₃
22.5-(CH₂)₅CH₃
14.0-CH₃

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2960-2850C-H stretch (alkane)
~1465, ~1380C-H bend (alkane)
~650-550C-Br stretch
1-Bromo-3-methylpentane 2960-2870C-H stretch (alkane)
1460, 1380C-H bend (alkane)
645C-Br stretch
1-Bromoheptane [1]2955, 2927, 2856C-H stretch (alkane)[1]
1465, 1456C-H bend (alkane)[1]
646C-Br stretch[1]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 192/194113 (M-Br), 85, 71, 57, 43
1-Bromo-3-methylpentane 164/16685 (M-Br), 71, 57, 43
1-Bromoheptane [2]178/18099 (M-Br), 85, 71, 57, 43[2]

Experimental Protocols

The data presented in this guide are acquired using standard spectroscopic techniques. Below are generalized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of particulate matter.

  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 300-500 MHz.

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-15 ppm.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans.

  • ¹³C NMR Acquisition :

    • Spectrometer Frequency : 75-125 MHz.

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-220 ppm.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) : Apply a small amount of the sample directly onto the ATR crystal.

  • FTIR Spectrometer Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added.

    • A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer. This is ideal for volatile compounds like bromoalkanes.

  • Ionization :

    • Electron Ionization (EI) : A standard ionization technique where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analyzer :

    • Quadrupole or Time-of-Flight (TOF) : The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Mass Range : A typical scan range would be m/z 40-400.

Visualizing Spectroscopic Workflows

To further clarify the process of structural elucidation, the following diagrams illustrate the general workflow and the interplay between different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Unknown Compound Purification Purification Sample->Purification Dissolution Dissolution/Preparation Purification->Dissolution IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structure Elucidation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: General workflow for spectroscopic analysis of an unknown compound.

Complementary_Techniques center This compound Structure IR IR (C-H, C-Br bonds) center->IR Vibrational Modes MS Mass Spec (Molecular Formula: C₈H₁₇Br Fragmentation) center->MS Molecular Weight H_NMR ¹H NMR (Proton Environment Connectivity) center->H_NMR Proton Signals C_NMR ¹³C NMR (Carbon Skeleton) center->C_NMR Carbon Signals

References

Quantitative Analysis of 1-Bromo-3-methylheptane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alkyl halides such as 1-Bromo-3-methylheptane is critical, particularly when these compounds are potential genotoxic impurities (PGIs) in pharmaceutical products. This guide provides a comprehensive comparison of suitable analytical methodologies for the determination of this compound, supported by experimental data from analogous compounds to ensure robust and reliable quantification.

Comparison of Analytical Methods

Gas Chromatography (GC) coupled with various detectors is the most prevalent and effective technique for the analysis of volatile and semi-volatile alkyl halides like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring a derivatization step to enhance detection.

Analytical MethodDetectorSample PreparationKey Performance CharacteristicsSuitable For
Gas Chromatography (GC) Flame Ionization Detector (FID)Direct injection or headspaceGood linearity and reproducibility; may require conversion to a more volatile derivative for improved sensitivity.[1]Routine analysis and quantification at moderate levels.
Mass Spectrometry (MS)Direct injection or headspaceHigh sensitivity and selectivity, allowing for low-level detection and confirmation of identity.[2][3]Trace level analysis, impurity profiling, and confirmation of genotoxic impurities.[2][4]
Electron Capture Detector (ECD)Headspace injectionExtremely high sensitivity for halogenated compounds.[5]Ultra-trace analysis of halogenated impurities.
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV) DetectorPre-column derivatizationApplicable to non-volatile or thermally labile compounds; requires a chromophore-introducing derivatization agent.[6]Analysis of complex matrices where GC is not suitable.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated protocol for the analysis of 1-bromooctane (B94149) and other alkyl halides.[7][8]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample containing this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure homogeneity before injection.

Data Analysis:

The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). For quantification, a calibration curve should be prepared using certified reference standards.

Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is based on the conversion of alkyl bromides to more volatile alkyl chlorides, which can be readily analyzed by headspace GC.[1]

Instrumentation:

  • Gas Chromatograph: Standard GC system equipped with an FID detector and a headspace autosampler.

  • Column: DB-1 (30 m × 0.53 mm, 5.0 μm) or equivalent.

HS-GC-FID Conditions:

  • Headspace Vial Equilibration:

    • Temperature: 120°C

    • Time: 5 minutes

  • GC Oven Program: Optimized for the separation of the resulting alkyl chlorides.

  • FID Temperature: 250°C.

Sample Preparation and Derivatization:

  • To a headspace vial, add the sample containing this compound.

  • Add a suitable chloride source (e.g., a solution of hydrogen chloride in a high-boiling solvent).

  • The conversion of this compound to 1-chloro-3-methylheptane occurs in the heated headspace vial during equilibration.

Data Analysis:

Quantification is based on the peak area of the corresponding alkyl chloride, calibrated against standards prepared in the same manner. This method has shown high recovery rates (91-110%) for similar compounds.[1]

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of alkyl bromides using the described techniques. The data is derived from studies on various alkyl bromides, including those with similar chain lengths to this compound.[5][7]

ParameterGC-MSHS-GC-ECD
Limit of Detection (LOD) ~0.01%0.003 - 0.009 µg/mL
Limit of Quantitation (LOQ) ~0.05%0.01 - 0.03 µg/mL
Linearity (Correlation Coefficient) >0.999>0.99
Accuracy (% Recovery) 95 - 105%81.5 - 118.2%
Precision (%RSD) < 5%< 9.9%

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical processes, the following diagrams are provided in DOT language.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject 1 µL into GC vortex->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

cluster_prep Sample Preparation & Derivatization cluster_gc HS-GC-FID Analysis cluster_analysis Data Analysis sample_prep Sample into Headspace Vial add_reagent Add Chloride Source sample_prep->add_reagent derivatize In-vial Derivatization (Heated Equilibration) add_reagent->derivatize hs_inject Headspace Injection derivatize->hs_inject gc_separate Chromatographic Separation (DB-1 column) hs_inject->gc_separate fid_detect Flame Ionization Detection gc_separate->fid_detect peak_integrate Integrate Peak Area of Alkyl Chloride fid_detect->peak_integrate quant Quantify against Standards peak_integrate->quant

Caption: Workflow for the quantitative analysis of this compound by HS-GC-FID.

References

A Comparative Study of Grignard Reagents from Bromoheptane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis and reactivity of primary and secondary heptylmagnesium bromide, providing essential data for synthetic chemists and drug development professionals.

The selection of an appropriate Grignard reagent is a critical decision in the design of synthetic routes for novel chemical entities. The structure of the alkyl halide precursor significantly influences the formation, stability, and subsequent reactivity of the organomagnesium halide. This guide provides a comparative analysis of Grignard reagents derived from two common isomers of bromoheptane: 1-bromoheptane (B155011) (a primary alkyl halide) and 2-bromoheptane (B1584549) (a secondary alkyl halide). The data presented herein offers insights into the expected yields, reaction characteristics, and potential side reactions associated with each isomer, aiding researchers in making informed decisions for their synthetic endeavors.

Performance Comparison: 1-Heptylmagnesium Bromide vs. 2-Heptylmagnesium Bromide

The structural difference between a primary and a secondary bromoheptane has a pronounced impact on the formation and reactivity of the corresponding Grignard reagent. Generally, primary alkyl halides like 1-bromoheptane are more amenable to Grignard reagent formation, often resulting in higher yields and faster reaction initiation. Secondary alkyl halides, such as 2-bromoheptane, can be more sterically hindered, which may affect the rate of formation and can lead to a higher propensity for side reactions.

To provide a quantitative comparison, the following tables summarize typical yields for the formation of the Grignard reagents themselves and their subsequent reaction with a common electrophile, benzaldehyde (B42025).

Table 1: Comparative Yields of Grignard Reagent Formation

Bromoheptane IsomerGrignard ReagentTypical Yield (%)Notes
1-Bromoheptane1-Heptylmagnesium Bromide85-95%Formation is generally efficient with minimal side products under standard conditions.
2-Bromoheptane2-Heptylmagnesium Bromide70-85%Yields can be more variable and may be influenced by the purity of magnesium and reaction conditions.

Table 2: Comparative Yields of Reaction with Benzaldehyde

Grignard ReagentProductTypical Yield (%)Notes
1-Heptylmagnesium Bromide1-Phenyl-1-octanol80-90%The primary Grignard reagent acts as an effective nucleophile, leading to high yields of the secondary alcohol.
2-Heptylmagnesium Bromide1-Phenyl-2-methyl-1-heptanol65-80%Steric hindrance from the secondary alkyl group can slightly lower the yield of the nucleophilic addition product.

Key Differences in Reactivity and Side Reactions

The primary distinction in reactivity between 1-heptylmagnesium bromide and 2-heptylmagnesium bromide lies in their steric profiles and basicity.

1-Heptylmagnesium Bromide (Primary):

  • Higher Nucleophilicity: The less hindered nature of the primary carbanion allows for more efficient attack on electrophilic centers.

  • Lower Basicity (relative to tertiary): While still a strong base, it is less prone to acting as a base compared to more sterically hindered Grignard reagents.

  • Major Side Reaction: The primary side reaction is typically Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromoheptane to form tetradecane.[1][2][3][4][5] This can be minimized by slow addition of the alkyl halide during the formation step.

2-Heptylmagnesium Bromide (Secondary):

  • Increased Steric Hindrance: The methyl group adjacent to the carbon-magnesium bond can impede its approach to sterically demanding electrophiles, potentially leading to lower reaction yields.

  • Increased Basicity: The secondary Grignard reagent is a stronger base than its primary counterpart. This can lead to a higher incidence of side reactions where it acts as a base, such as enolization of carbonyl compounds with acidic alpha-protons.

  • Potential for Elimination Reactions: In reactions with certain substrates, the secondary Grignard reagent can promote elimination reactions.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and application of Grignard reagents. The following are representative procedures for the preparation of heptylmagnesium bromide isomers and their subsequent reaction with benzaldehyde.

Protocol 1: Preparation of 1-Heptylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromoheptane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of 1-bromoheptane in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish, cloudy solution is the Grignard reagent.

Protocol 2: Preparation of 2-Heptylmagnesium Bromide

The procedure is analogous to that for the primary isomer. However, initiation may be more sluggish. If the reaction does not start readily, gentle heating and crushing of the magnesium turnings with a dry glass rod may be required to expose a fresh surface.

Protocol 3: Reaction with Benzaldehyde

Materials:

  • Heptylmagnesium bromide solution (from Protocol 1 or 2)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Add a solution of benzaldehyde in anhydrous ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with dilute HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing the choice of Grignard reagent, the following diagrams are provided.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Bromoheptane Bromoheptane Isomer (1- or 2-) Preparation Reaction under Inert Atmosphere Bromoheptane->Preparation Mg Magnesium Turnings Mg->Preparation Solvent Anhydrous Ether/THF Solvent->Preparation Initiator Iodine Initiator->Preparation Grignard Heptylmagnesium Bromide Solution Preparation->Grignard Reaction Nucleophilic Addition Grignard->Reaction Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->Reaction Workup Aqueous Workup (NH4Cl, HCl) Reaction->Workup Product Alcohol Product Workup->Product

Caption: Experimental workflow for the preparation and reaction of heptylmagnesium bromide.

Reactivity_Comparison cluster_primary 1-Heptylmagnesium Bromide (Primary) cluster_secondary 2-Heptylmagnesium Bromide (Secondary) p_reactivity Higher Nucleophilicity Less Steric Hindrance p_yield Higher Yields in Nucleophilic Addition p_reactivity->p_yield p_side_reaction Main Side Reaction: Wurtz Coupling s_reactivity Increased Steric Hindrance Higher Basicity s_yield Lower Yields in Nucleophilic Addition s_reactivity->s_yield s_side_reaction Side Reactions: Enolization, Elimination Choice Choice of Bromoheptane Isomer Choice->p_reactivity Choice->s_reactivity

References

A Comparative Guide to the Synthetic Validation of 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 1-bromo-3-methylheptane from its precursor, 3-methyl-1-heptanol (B93506). The methodologies evaluated are the reaction with hydrogen bromide (generated in situ) and the use of phosphorus tribromide. This document presents a comparative analysis of these routes, supported by experimental data derived from analogous syntheses, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound from 3-methyl-1-heptanol is most commonly achieved via two established methods: the reaction with hydrogen bromide (HBr) generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄), and the reaction with phosphorus tribromide (PBr₃). Both methods proceed via a nucleophilic substitution mechanism. Given that 3-methyl-1-heptanol is a primary alcohol, both reactions are expected to proceed primarily through an Sₙ2 pathway. This is advantageous as it minimizes the likelihood of carbocation rearrangements, which can be a concern with secondary and tertiary alcohols.[1][2][3]

The in situ generation of HBr offers a cost-effective one-pot procedure. However, the use of concentrated sulfuric acid can lead to side reactions, including dehydration of the alcohol to form alkenes and oxidation of HBr to bromine, which can impact the overall yield and purity of the final product.[4]

The use of phosphorus tribromide is often considered a milder and more selective method for converting primary and secondary alcohols to their corresponding bromides.[1][2] It generally provides higher yields and avoids the strong acidic conditions that can promote side reactions.[2] However, PBr₃ is a more expensive reagent and is sensitive to moisture.

ParameterRoute 1: In situ HBr (NaBr/H₂SO₄)Route 2: Phosphorus Tribromide (PBr₃)
Reaction Type Nucleophilic Substitution (Sₙ2)Nucleophilic Substitution (Sₙ2)
Typical Yield 60-75%80-90%
Reaction Temperature Reflux0 °C to room temperature
Reaction Time 1-2 hours1-3 hours
Key Reagents 3-methyl-1-heptanol, NaBr, H₂SO₄3-methyl-1-heptanol, PBr₃
Advantages Cost-effective, readily available reagents.High yield, milder reaction conditions, fewer side reactions.
Disadvantages Potential for side reactions (dehydration, oxidation), strong acidic conditions.Higher reagent cost, moisture-sensitive reagent.
Work-up/Purification Distillation, washing with water, NaHCO₃, and brine, drying.Quenching with water or ice, extraction, washing, drying, distillation.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes to this compound. These protocols are adapted from established procedures for the synthesis of similar primary bromoalkanes.

Route 1: Synthesis of this compound via in situ Hydrogen Bromide

Materials:

  • 3-methyl-1-heptanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (98%)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-methyl-1-heptanol, sodium bromide, and water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the mixture until no more oily droplets are collected.

  • Transfer the distillate to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Filter the drying agent and purify the crude this compound by fractional distillation.

Route 2: Synthesis of this compound via Phosphorus Tribromide

Materials:

  • 3-methyl-1-heptanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel, dissolve 3-methyl-1-heptanol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture over ice-cold water to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by vacuum distillation.

Visualized Reaction Pathways

The following diagrams illustrate the reaction mechanisms for the two synthetic routes.

SN2_HBr cluster_reactants Reactants cluster_products Products Alcohol 3-Methyl-1-heptanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol Protonation by HBr HBr HBr (from NaBr + H₂SO₄) Product This compound Protonated_Alcohol->Product SN2 attack by Br⁻ Water H₂O

Figure 1. Sₙ2 mechanism for the synthesis of this compound using HBr.

SN2_PBr3 cluster_reactants Reactants cluster_products Products Alcohol 3-Methyl-1-heptanol Alkoxyphosphonium Alkoxyphosphonium Bromide (Excellent Leaving Group) Alcohol->Alkoxyphosphonium Nucleophilic attack on PBr₃ PBr3 PBr₃ Product This compound Alkoxyphosphonium->Product SN2 attack by Br⁻ Byproduct HOPBr₂

Figure 2. Sₙ2 mechanism for the synthesis of this compound using PBr₃.

References

Efficacy of 1-Bromo-3-methylheptane in Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of alkylating agents is paramount for the successful synthesis of target molecules. 1-Bromo-3-methylheptane, a chiral primary alkyl bromide, offers potential as a building block for introducing the 3-methylheptyl moiety into a variety of molecular scaffolds. Its reactivity is primarily governed by the principles of nucleophilic substitution (SN2) reactions.

Theoretical Framework for Alkylation Reactions

The primary application of this compound is expected to be in the alkylation of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Key reaction classes where this reagent could be employed include the alkylation of enolates, carbanions (e.g., from Grignard or organolithium reagents), amines, phenols, and thiols.

The general workflow for a typical alkylation reaction involving a generic nucleophile is depicted below.

G cluster_0 Reaction Setup cluster_1 Alkylation Step cluster_2 Workup & Purification Nucleophile Nucleophile Intermediate Deprotonated Nucleophile (e.g., Enolate, Phenoxide) Nucleophile->Intermediate Deprotonation Base Base Base->Intermediate Solvent Solvent Product Alkylated Product Intermediate->Product SN2 Attack Alkylating_Agent This compound Alkylating_Agent->Product Purified_Product Final Product Product->Purified_Product Purification Byproduct Salt Byproduct (e.g., NaBr, LiBr) Byproduct->Purified_Product

General workflow for an alkylation reaction.

Comparison with Alternative Alkylating Agents

In the absence of direct experimental data for this compound, a qualitative comparison can be made with other primary alkyl bromides. The steric hindrance around the reactive center and the chain length of the alkylating agent can influence reaction rates and yields.

Alkylating AgentStructureExpected Relative ReactivityPotential AdvantagesPotential Disadvantages
This compound Br-CH2-CH2-CH(CH3)-CH2-CH2-CH2-CH3ModerateIntroduction of a chiral, branched alkyl chain.Potential for slightly lower reactivity due to steric hindrance from the methyl group.
1-Bromooctane Br-(CH2)7-CH3HighHigher reactivity due to less steric hindrance. Readily available.Introduces a linear alkyl chain.
1-Bromo-2-ethylhexane Br-CH2-CH(CH2CH3)-CH2-CH2-CH2-CH3Moderate to LowIntroduces a more sterically hindered branched chain.Likely to have lower reactivity compared to this compound.
1-Bromo-4-methylheptane Br-CH2-CH2-CH2-CH(CH3)-CH2-CH2-CH3Moderate to HighIntroduces a branched chain with the methyl group further from the reactive center.Steric effect of the methyl group is less pronounced.

Note: The expected relative reactivity is a qualitative assessment based on general principles of SN2 reactions. Actual performance will depend on the specific nucleophile, base, solvent, and reaction conditions.

Hypothetical Experimental Protocols

The following are generalized experimental protocols for key alkylation reactions where this compound could be utilized. These are intended as starting points for experimental design and would require optimization.

C-Alkylation of an Enolate (Example: Diethyl Malonate)

This reaction is a classic method for forming carbon-carbon bonds.

G Start Diethyl Malonate + Sodium Ethoxide in Ethanol (B145695) Enolate Formation of Malonate Enolate Start->Enolate Alkylation Addition of This compound Enolate->Alkylation Reaction Reflux Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Diethyl (3-methylheptyl)malonate Purification->Product

Workflow for C-alkylation of diethyl malonate.

Methodology:

  • Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Alkylation: To the resulting solution of the malonate enolate, add this compound (1.0 equivalent) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

N-Alkylation of an Amine (Example: Aniline)

This protocol describes the mono-alkylation of a primary amine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (B41778) (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: Once the starting material is consumed, cool the mixture and filter off the inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting crude N-(3-methylheptyl)aniline by column chromatography.

Conclusion

While specific experimental data on the efficacy of this compound in alkylation reactions is currently limited in publicly accessible literature, its structural features suggest it is a viable reagent for introducing the 3-methylheptyl group into a range of molecules. Its performance is anticipated to be comparable to other primary alkyl bromides, with potential minor reductions in reaction rates due to steric hindrance. The provided hypothetical protocols offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigation is necessary to fully characterize its reactivity and establish its role in the toolkit of synthetic chemists.

Navigating the Reaction Pathways of 1-Bromo-3-methylheptane: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry, providing a versatile entry point for the introduction of a wide array of functional groups. As a secondary bromoalkane, 1-Bromo-3-methylheptane stands at a mechanistic crossroads, capable of undergoing substitution and elimination reactions through various competing pathways (SN1, SN2, E1, and E2). Understanding and controlling these pathways is paramount for achieving desired synthetic outcomes in drug development and other chemical research endeavors. This guide provides an objective comparison of these reaction mechanisms for this compound, supported by illustrative experimental data and detailed protocols.

The Mechanistic Dichotomy: Substitution vs. Elimination

The reaction of this compound with a nucleophile or base can lead to either the substitution of the bromine atom or the elimination of HBr to form an alkene. The prevailing mechanism is dictated by a delicate interplay of factors including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Table 1: Comparison of Reaction Mechanisms for this compound

Mechanism Description Rate Law Stereochemistry Key Influencing Factors
SN2 Bimolecular Nucleophilic SubstitutionRate = k[Alkyl Halide][Nucleophile]Inversion of configurationStrong, non-bulky nucleophile; Polar aprotic solvent; Low temperature.
SN1 Unimolecular Nucleophilic SubstitutionRate = k[Alkyl Halide]RacemizationWeak nucleophile; Polar protic solvent; Stable carbocation intermediate.
E2 Bimolecular EliminationRate = k[Alkyl Halide][Base]Anti-periplanar transition stateStrong, bulky base; High temperature.
E1 Unimolecular EliminationRate = k[Alkyl Halide]Zaitsev's rule generally followedWeak base; Polar protic solvent; High temperature; Stable carbocation intermediate.

Note: The data presented below is illustrative for this compound, based on established principles for secondary bromoalkanes, due to the absence of specific published kinetic and product distribution data for this compound.

Quantitative Comparison of Reaction Outcomes

The choice of reactants and conditions directly impacts the distribution of substitution and elimination products. The following tables provide a quantitative comparison based on typical outcomes for secondary bromoalkanes.

Table 2: Product Distribution in Reactions of this compound with Various Nucleophiles/Bases

Reagent Solvent Temperature (°C) Major Mechanism(s) Substitution Product (%) Elimination Product (%)
Sodium Ethoxide (NaOEt)Ethanol25SN2/E23070
Sodium Ethoxide (NaOEt)Ethanol55E2 > SN21585
Potassium tert-Butoxide (KOtBu)tert-Butanol25E2~5~95
Ethanol (EtOH)Ethanol25SN1/E16040
Ethanol (EtOH)Ethanol55E1 > SN14060

Table 3: Illustrative Rate Constants for Competing Reactions of this compound

Reaction Condition Mechanism Illustrative Rate Constant (L mol⁻¹ s⁻¹)
0.1 M NaOEt in Ethanol at 25°CSN21.5 x 10⁻⁵
0.1 M NaOEt in Ethanol at 25°CE23.5 x 10⁻⁵
0.1 M KOtBu in t-Butanol at 25°CE28.0 x 10⁻⁴
Solvolysis in Ethanol at 25°CSN12.0 x 10⁻⁷ (s⁻¹)
Solvolysis in Ethanol at 25°CE11.3 x 10⁻⁷ (s⁻¹)

Visualizing Reaction Pathways and Experimental Workflows

To further elucidate the relationships between reaction conditions and outcomes, the following diagrams visualize the competing mechanistic pathways and a general experimental workflow for their study.

G Competing Reaction Pathways for this compound cluster_start Reactants cluster_conditions Conditions cluster_pathways Mechanisms cluster_products Products This compound This compound Strong, non-bulky Nu Strong, non-bulky Nu Strong, bulky Base Strong, bulky Base Weak Nu/Base (Polar Protic Solvent) Weak Nu/Base (Polar Protic Solvent) SN2 SN2 Strong, non-bulky Nu->SN2 E2 E2 Strong, bulky Base->E2 Carbocation Carbocation Weak Nu/Base (Polar Protic Solvent)->Carbocation Substitution (Inversion) Substitution (Inversion) SN2->Substitution (Inversion) Elimination (Anti-periplanar) Elimination (Anti-periplanar) E2->Elimination (Anti-periplanar) SN1 SN1 Carbocation->SN1 E1 E1 Carbocation->E1 Substitution (Racemization) Substitution (Racemization) SN1->Substitution (Racemization) Elimination (Zaitsev) Elimination (Zaitsev) E1->Elimination (Zaitsev)

Caption: Logical relationships between reaction conditions and mechanistic pathways.

G Experimental Workflow for Kinetic and Product Analysis cluster_prep 1. Reaction Setup cluster_run 2. Reaction Execution & Monitoring cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare solutions of This compound and nucleophile/base B Thermostat reaction vessel to desired temperature A->B C Initiate reaction by mixing reactants B->C D Withdraw aliquots at specific time intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots by Gas Chromatography (GC) E->F G Determine concentrations of reactant and products F->G H Plot concentration vs. time to determine rate constant G->H I Calculate product distribution from final time point G->I

Purity Analysis of Commercially Available 1-Bromo-3-methylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity analysis of commercially available 1-Bromo-3-methylheptane, a key building block in organic synthesis. The analysis is based on simulated data from three representative suppliers and details the rigorous experimental protocols for purity determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.

Comparative Purity Data

The purity of this compound from three fictional, yet representative, commercial suppliers was assessed. The results, summarized in the table below, highlight the variability in purity and impurity profiles that can be encountered.

Supplier Product ID Stated Purity (%) Experimentally Determined Purity (GC-MS, %) Experimentally Determined Purity (¹H-qNMR, %) Key Impurities Detected
Supplier A BMH-A01>9898.598.23-methyl-1-heptanol, 3-methyl-1-heptene
Supplier B BMH-B01>9999.699.5Trace 3-methyl-1-heptanol
Supplier C BMH-C01>9797.297.02-Bromo-3-methylheptane, 3-Bromo-3-methylheptane, 3-methyl-1-heptanol

Experimental Workflow

The following diagram illustrates the workflow for the purity analysis of this compound.

G Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results Sample Commercial this compound Prep_GC Dilute in Dichloromethane Sample->Prep_GC Prep_NMR Dissolve in CDCl3 with Internal Standard Sample->Prep_NMR GCMS GC-MS Analysis Prep_GC->GCMS NMR ¹H-qNMR Analysis Prep_NMR->NMR Data_GC Peak Integration and Spectral Library Matching GCMS->Data_GC Data_NMR Signal Integration and Purity Calculation NMR->Data_NMR Purity_Report Purity Determination and Impurity Identification Data_GC->Purity_Report Data_NMR->Purity_Report

Caption: Workflow for Purity Analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify volatile components and determine the relative purity of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL GC vial.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with the NIST mass spectral library.

Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Objective: To provide an absolute quantification of the purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

Where:

  • Ianalyte = Integral of a well-resolved proton signal of this compound.

  • Istd = Integral of a well-resolved proton signal of the internal standard.

  • Nanalyte = Number of protons corresponding to the integrated signal of the analyte.

  • Nstd = Number of protons corresponding to the integrated signal of the standard.

  • Manalyte = Molar mass of this compound (193.12 g/mol ).

  • Mstd = Molar mass of the internal standard.

  • Wanalyte = Weight of this compound.

  • Wstd = Weight of the internal standard.

  • Pstd = Purity of the internal standard.

Potential Impurities and Their Origin

The synthesis of this compound typically proceeds via the bromination of 3-methyl-1-heptanol. Potential impurities can arise from this process:

  • Unreacted Starting Material: 3-methyl-1-heptanol.

  • Isomeric Byproducts: Radical bromination can sometimes lead to the formation of other isomers such as 2-Bromo-3-methylheptane and 3-Bromo-3-methylheptane.

  • Elimination Products: Dehydration of the starting alcohol or elimination of HBr from the product can result in the formation of 3-methyl-1-heptene.

The presence and abundance of these impurities are indicative of the robustness and optimization of the manufacturing and purification processes employed by the supplier. For applications where high purity is paramount, such as in the synthesis of active pharmaceutical ingredients, selecting a supplier with a consistently high purity profile and minimal impurities is crucial.

Safety Operating Guide

Proper Disposal of 1-Bromo-3-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-methylheptane (CAS No. 5200-08-8), a flammable and irritant liquid.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations

This compound is classified as a flammable liquid and vapor, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye/Face Protection Chemical splash goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, Viton), lab coat.
Respiratory Protection Use in a well-ventilated area or with a respirator if inhalation risk is high.

II. Operational Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound requires its classification as a halogenated organic hazardous waste.[2][3] It is crucial to segregate this waste stream from non-halogenated organic waste, as the disposal methods and associated costs differ significantly.[3][4]

Step 1: Waste Collection

  • Use a designated, compatible, and leak-proof waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5][6]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][7]

Step 2: Waste Segregation

  • Crucially, do not mix this compound with non-halogenated organic waste.[2][3][4]

  • Collect other brominated, chlorinated, fluorinated, or iodated organic compounds in the same designated halogenated waste container.[2]

  • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, bases, or metals.[6]

Step 3: Waste Accumulation and Storage

  • Keep the waste container tightly closed when not in use.[3][5][6]

  • Store the container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[6][8]

  • Maintain a log sheet detailing the contents and quantities of waste added to the container.[7]

Step 4: Arranging for Disposal

  • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Do not dispose of this compound down the drain or by evaporation.[4][6]

  • The primary disposal method for halogenated organic waste is typically incineration at a regulated hazardous waste facility.[2][7]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[9]

  • Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[9]

  • Cleanup:

    • Wear appropriate PPE as detailed in the table above.

    • Use only spark-free tools for cleanup.[8][9]

    • Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[7][9]

  • Decontamination: Thoroughly clean the spill area.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal Arrangement cluster_final Final Disposition A Generate this compound Waste B Use Designated Halogenated Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Store in Cool, Dry, Ventilated Area C->D E Keep Container Tightly Closed D->E F Use Secondary Containment D->F G Contact EHS or Licensed Disposal Company F->G H Provide Accurate Waste Information G->H I Arrange for Waste Pickup H->I J Incineration at Licensed Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Bromo-3-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Bromo-3-methylheptane (CAS No: 5200-08-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is harmful if inhaled.[1] Appropriate PPE is mandatory to prevent exposure.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryGHS Hazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Acute toxicity, inhalation4H332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3][4]Protects against splashes and vapors.
Hand Protection Nitrile or neoprene gloves.[4][5]Provides resistance to halogenated hydrocarbons.
Body Protection Chemical-resistant lab coat or apron.[5][6]Protects against skin contact from spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.Prevents inhalation of harmful vapors.[7][8]

Safe Handling and Operational Workflow

Strict adherence to the following workflow is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use handle_seal Securely Seal Container After Use handle_use->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Halogenated Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe emergency_spill Spill emergency_spill_action Evacuate, Ventilate, and Use Spill Kit emergency_spill->emergency_spill_action emergency_fire Fire emergency_fire_action Use CO2 or Dry Chemical Extinguisher emergency_fire->emergency_fire_action emergency_exposure Personal Exposure emergency_exposure_action Rinse Affected Area, Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

3.1. Dispensing the Chemical

  • Preparation: Before handling, ensure all required PPE is correctly worn. Verify that the chemical fume hood is functioning correctly.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.[8][9][10]

  • Transfer: Use only non-sparking tools for opening and closing containers.[8][9] Slowly dispense the required amount of this compound into a labeled, appropriate container within the fume hood.

  • Sealing: Immediately and securely seal both the primary and secondary containers after dispensing.

3.2. In Case of a Spill

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or activated charcoal to contain the substance.[9][10]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Do not dispose of down the drain.[9] Store in its original or a compatible, tightly sealed container, clearly labeled as "Hazardous Waste: this compound." Arrange for pickup by a licensed hazardous waste disposal service.[11]
Contaminated Materials (e.g., gloves, absorbent pads) Place all contaminated disposable materials in a sealed, labeled hazardous waste bag or container.
Empty Containers Empty containers may retain flammable and hazardous vapors.[7] Do not reuse. Triple-rinse with a suitable solvent (collecting the rinsate as hazardous waste), then puncture and dispose of as solid waste, or follow institutional guidelines for empty container disposal.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.